1H-indol-4-ol
Description
4-Hydroxyindole has been reported in Solanum lycopersicum with data available.
inhibits amyloid fibril formation; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMQHXUGJIAKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Record name | indol-4-ol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057696 | |
| Record name | 4-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Hydroxyindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11164 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2380-94-1 | |
| Record name | 1H-Indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W4VD9085V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-indol-4-ol: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and relevant experimental protocols for 1H-indol-4-ol (also known as 4-hydroxyindole). This compound serves as a crucial intermediate in the synthesis of various pharmaceutical products and industrial polymers.[1][2][3] Notably, it is a key precursor in the manufacturing of Pindolol, a mixed adrenergic blocker and serotonin 5HT1A-receptor antagonist.[2] Furthermore, this compound has demonstrated potential in neurodegenerative disease research by inhibiting the formation of amyloid-beta (Aβ) peptide-induced amyloid fibrils.[2][3]
Core Chemical and Physical Properties
This compound is an aromatic heterocyclic organic compound, appearing as an off-white or dark yellow to green-grey crystalline solid.[2][4][5] Structurally, it is a derivative of 1H-indole with a hydroxyl group substituted at the 4-position.[1][2][4] The compound is known to be sensitive to air and light.[5][6][7]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO | [1][8][9] |
| Molecular Weight | 133.15 g/mol | [8][9][10] |
| Melting Point | 97-99 °C | [1][5][6][8] |
| Boiling Point | ~245.66 °C to 343.2 °C (estimates vary) | [5][6][8] |
| Density | ~1.1475 to 1.327 g/cm³ (estimates vary) | [5][6][8] |
| pKa | 9.89 ± 0.40 (Predicted) | [1][4][5][6] |
| LogP | 1.57 - 1.87 | [5][6] |
| Vapor Pressure | 0.019 Pa at 25°C | [1][5][8] |
| Solubility | Slightly soluble in water, DMSO, and Methanol. | [1][4][5][6][8] |
| Appearance | Off-white to dark yellow/green-grey crystalline solid. | [2][4][5][6] |
Structure Elucidation
The definitive structure of this compound is confirmed through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the specific chemical environment of different functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide critical data for this compound.
-
¹H NMR (Proton NMR): This technique identifies the number and types of hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons on the benzene and pyrrole rings, the N-H proton, and the O-H proton. Specific chemical shifts and coupling patterns confirm their relative positions. A reported ¹H NMR spectrum shows signals at approximately 5.14 ppm (br s, 1H, –OH), 6.52 ppm (d, 1H, Ar-H), 6.60 ppm (unresolved d, 1H, Ar-H), 7.05 ppm (m, 3H, Ar-H), and 8.17 ppm (br s, 1H, –NH).[11]
-
¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, confirming the presence of the fused bicyclic indole structure. Reported ¹³C NMR data includes peaks at 98.98, 104.40, 104.45, 117.73, 123.12, 123.25, and 149.17 ppm, corresponding to the aromatic carbons.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (133.15). The fragmentation pattern observed in the mass spectrum provides further structural evidence by showing characteristic losses of fragments from the parent molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing indole derivatives.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the indole ring, C-H stretches from the aromatic rings, and C=C stretching vibrations within the aromatic system.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the deprotection of a protected precursor, such as 1-tosyl-1H-indol-4-ol.[11]
Protocol: Microwave-Assisted Synthesis of this compound [11]
-
Preparation: A mixture of sodium hydroxide (350 mg) and water (3 mL) is prepared in a 10 mL sealed tube suitable for microwave synthesis.
-
Heating: The solution is heated in a CEM Microwave synthesizer for 30 seconds at 50°C.
-
Addition of Precursor: To this hot solution, 1-tosyl-1H-indol-4-ol (250 mg) is added.
-
Microwave Irradiation: The reaction mixture is heated using 70W power at 90°C for 2 minutes under high stirring.
-
Cooling and Acidification: The reaction mixture is cooled to 10°C and then acidified with hydrochloric acid.
-
Extraction: Sodium chloride is added to the mixture, which is then extracted twice with 10 mL of ethyl acetate.
-
Washing and Evaporation: The combined ethyl acetate layers are washed with water.
-
Product Isolation: The solvent is evaporated under vacuum at a temperature below 50°C to yield this compound.
The workflow for this synthesis is illustrated below.
Analytical Protocol: Purity and Identity Confirmation
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Melting Point Determination: Measure the melting point of the purified product and compare it to the literature value (97-99 °C).[1][5][6][8]
-
NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the structure.
-
GC-MS Analysis: Perform GC-MS analysis to confirm the molecular weight and obtain a fragmentation pattern consistent with the structure of this compound.
Biological Activity and Signaling Pathways
This compound has attracted attention for its biological activities, particularly its ability to interfere with protein aggregation processes relevant to neurodegenerative diseases.
Inhibition of Amyloid-β Fibrillization
Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides into amyloid fibrils. This compound has been shown to effectively inhibit this process.[2][3] It can interfere with the elongation phase of fibril formation, thereby preventing the growth of toxic Aβ aggregates.[3] This inhibitory action has been observed to protect neuronal cells (PC12 cells) from Aβ-induced toxicity in culture.[3]
The inhibitory pathway is conceptualized in the diagram below.
This guide provides a foundational understanding of this compound for professionals in chemical research and drug development. The data and protocols summarized herein are intended to facilitate further investigation and application of this versatile indole derivative.
References
- 1. chembk.com [chembk.com]
- 2. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Hydroxyindole CAS#: 2380-94-1 [m.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Indole | 120-72-9 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. This compound | CAS 2380-94-1 [matrix-fine-chemicals.com]
- 10. This compound | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. Gas chromatographic-mass spectrometric assay of four indole alkylamines of rat pineal - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1H-indol-4-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1H-indol-4-ol, a pivotal heterocyclic compound in medicinal chemistry and drug development. The unique structural attributes of this compound give rise to a distinct spectroscopic signature. This document details the analysis of this signature through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It includes tabulated spectral data, detailed experimental protocols for each analytical technique, and a visual representation of the general analytical workflow, designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Core Spectroscopic Data
The spectroscopic data for this compound is summarized below. These values are critical for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 | br s | 1H | Indole N-H |
| ~8.5 | br s | 1H | Phenolic O-H |
| ~7.2 | t | 1H | H-6 |
| ~7.0 | t | 1H | H-2 |
| ~6.8 | d | 1H | H-7 |
| ~6.5 | d | 1H | H-5 |
| ~6.4 | t | 1H | H-3 |
Note: Data is predicted based on the analysis of similar indole derivatives. Actual chemical shifts may vary depending on the solvent and experimental conditions.[1]
Table 2: ¹³C NMR Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-4 |
| ~136 | C-7a |
| ~125 | C-3a |
| ~123 | C-2 |
| ~116 | C-6 |
| ~106 | C-5 |
| ~103 | C-7 |
| ~101 | C-3 |
Note: Predicted chemical shifts are based on the known shifts of indole and the substituent effects of a hydroxyl group.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group | Appearance |
| 3550–3200 | O-H stretch | Phenol | Broad |
| 3400–3250 | N-H stretch | Indole | Medium |
| 3100–3000 | C-H stretch | Aromatic | Medium |
| 1600–1585 | C=C stretch (in-ring) | Aromatic | Medium |
| 1500–1400 | C=C stretch (in-ring) | Aromatic | Medium |
| 1320–1000 | C-O stretch | Phenol | Strong |
Note: These are typical ranges for the indicated functional groups.[4][5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 133 | Molecular ion [M]⁺ |
| 105 | Loss of CO |
| 104 | Loss of HCN from the pyrrole ring after CO loss |
Note: Fragmentation data is based on Electron Ionization (EI) mass spectrometry.
Experimental Protocols
The following protocols outline the methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity, dry this compound into a clean, dry vial.[8]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8]
-
Ensure complete dissolution by gentle vortexing or sonication.[8]
-
Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a 5 mm NMR tube to remove any particulate matter.[8]
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16-64, depending on sample concentration.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR (Proton Decoupled):
-
Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').
-
Spectral Width (SW): ~240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise ratio.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[9]
-
Integrate signals in the ¹H NMR spectrum to determine relative proton ratios.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[10][11]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[10]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[10][12]
-
If the resulting film is too thin (weak absorption), add another drop of the solution and allow the solvent to evaporate.[10]
Data Acquisition (FTIR Spectrometer):
-
Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized in a high vacuum environment.[13]
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[13][14]
-
This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and induces fragmentation.[14][15]
Mass Analysis and Detection:
-
The resulting ions (molecular ion and fragment ions) are accelerated by an electric field.
-
The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. google.com [google.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. benchchem.com [benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Quantum Chemical and Theoretical Blueprint of 1H-Indol-4-ol: A Technical Guide for Researchers and Drug Development Professionals
Introduction: 1H-indol-4-ol, a member of the hydroxyindole class, presents a scaffold of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the fusion of a benzene and a pyrrole ring with a hydroxyl substituent, make it a compelling subject for quantum chemical and theoretical investigations. Understanding the molecular structure, electronic behavior, and reactivity of this compound at a quantum level is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of this compound, complete with methodological details and data presentation frameworks.
Computed Physicochemical Properties of this compound
A foundational aspect of any theoretical study is the accurate determination of the molecule's fundamental physicochemical properties. These values, often computed through established quantum chemical methods, provide the initial parameters for more advanced simulations.
| Property | Value | Source |
| Molecular Formula | C8H7NO | PubChem |
| Molecular Weight | 133.15 g/mol | PubChem |
| Exact Mass | 133.052763847 Da | PubChem |
| IUPAC Name | This compound | PubChem |
| InChI | InChI=1S/C8H7NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5,9-10H | PubChem |
| InChIKey | NLMQHXUGJIAKTH-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1)O | PubChem |
Theoretical Methodologies in the Study of Indole Derivatives
The theoretical investigation of indole derivatives, including this compound, heavily relies on Density Functional Theory (DFT) and other quantum chemical methods. These approaches are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties.
Density Functional Theory (DFT) for Structural and Spectroscopic Analysis
DFT is a widely used computational method for calculating the electronic structure of molecules.[2] The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.
Experimental Protocol: DFT Optimization and Frequency Calculation
-
Initial Structure Generation: A 3D structure of this compound is generated using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set.[2] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[2]
-
Spectral Analysis: The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental spectra. Assignments of vibrational modes can be performed using tools like VEDA (Vibrational Energy Distribution Analysis).[2]
-
NMR Prediction: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Including Atomic Orbital (GIAO) method with a suitable DFT functional and basis set, often in the presence of a solvent model.[2]
Solvation Models for Simulating Biological Environments
The behavior of this compound in a biological system is significantly influenced by its interactions with the surrounding solvent (typically water). Computational models can account for these effects either implicitly or explicitly.
Experimental Protocol: Solvation Modeling
-
Implicit Solvation (Continuum Models): The Polarizable Continuum Model (PCM) is a popular choice where the solvent is treated as a continuous dielectric medium.[3] This method is computationally efficient for estimating the bulk solvent effects on molecular properties.
-
Explicit Solvation: For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, an explicit model can be used.[3][4] This involves surrounding the this compound molecule with a number of explicit solvent molecules (e.g., water). The geometry of this cluster is then optimized. This approach is computationally more demanding but can provide crucial insights into the microsolvation environment.[3][4]
-
Hybrid Models (QM/MM): For larger systems, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be employed. The solute (this compound) and a few key solvent molecules are treated with quantum mechanics, while the rest of the solvent is treated with classical molecular mechanics.[4]
Frontier Molecular Orbitals and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's stability.
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; a larger gap suggests higher stability and lower chemical reactivity. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 |
| Electrophilicity Index (ω) | ω = μ² / (2η) |
These global reactivity descriptors can be calculated from the HOMO and LUMO energies obtained from DFT calculations and are valuable in predicting the molecule's behavior in chemical reactions and biological interactions.[5][6]
Visualizing Computational Workflows and Pathways
General Workflow for DFT-Based Molecular Characterization
The following diagram illustrates a typical workflow for the theoretical characterization of a molecule like this compound using DFT.
Caption: A generalized workflow for the computational characterization of this compound using DFT.
In Silico Drug Discovery and Development Pipeline
Quantum chemical studies of molecules like this compound are often a crucial first step in the drug discovery process. The following diagram outlines a general pipeline for in silico drug development.
References
- 1. This compound | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The quantum chemical solvation of indole: accounting for strong solute–solvent interactions using implicit/explicit models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical Reactivity Study of Indol-4-Ones and Their Correlation with Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 1H-indol-4-ol including melting point and solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 1H-indol-4-ol, also known as 4-hydroxyindole. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and generalized experimental protocols are provided for the determination of melting point and solubility.
Core Physical Properties
This compound is a solid, crystalline compound at room temperature. The key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Melting Point | 97-99 °C | [1][2][3][4][5] |
| Solubility | ||
| in Water | Slightly soluble | [1][2][3][4] |
| in Methanol | Slightly soluble | [1][2][3] |
| in DMSO | Slightly soluble | [1][2][3] |
| in Acetone | Soluble | [4] |
Experimental Protocols
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][3]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus.[2]
-
Heating: The sample is heated gradually, with constant stirring if using an oil bath to ensure uniform temperature distribution.[2] An initial rapid heating can be performed to determine an approximate melting point. Subsequently, a new sample is heated slowly (approximately 2°C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[3]
-
Purity Assessment: A narrow melting range (e.g., 97-98°C) suggests high purity, whereas a broad range (e.g., 94-98°C) would indicate the presence of impurities.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for purification, formulation, and biological testing.
Methodology: Qualitative Solubility Test
-
Sample Preparation: A small, measured amount of this compound (e.g., 0.1 g) is placed in a test tube.[1]
-
Solvent Addition: A measured volume of the desired solvent (e.g., 3 mL of water) is added to the test tube in portions, with vigorous shaking after each addition.[1]
-
Observation: The compound is classified as "soluble" if it completely dissolves to form a clear solution. It is "slightly soluble" if partial dissolution occurs, and "insoluble" if the solid remains unchanged.
-
Systematic Testing: This procedure is repeated with a range of solvents of varying polarities, such as water, methanol, and dimethyl sulfoxide (DMSO), to establish a solubility profile. For a more comprehensive analysis, solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) aqueous solutions can also be tested to understand the compound's acidic or basic nature.[1][4]
Synthesis Pathway of this compound
A common synthetic route to 4-hydroxyindoles involves the cyclization of appropriately substituted anilines. The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthesis pathway for this compound.
Logical Workflow for Physical Property Determination
The determination of the physical properties of a chemical compound like this compound follows a logical progression to ensure accurate characterization and assessment of purity.
Caption: Logical workflow for determining physical properties.
References
The Enigmatic Biosynthesis of 1H-Indol-4-ol: A Technical Guide for Researchers
An In-depth Exploration of the Enzymatic Pathways and Methodologies for the Synthesis of a Key Indole Intermediate
Introduction
1H-indol-4-ol, also known as 4-hydroxyindole, is an important indole derivative that serves as a precursor for the synthesis of various pharmacologically active compounds. While its chemical synthesis is well-established, the natural biosynthetic pathway of this compound in organisms has remained largely uncharacterized, presenting a "black box" for researchers in drug development and synthetic biology. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing primarily from the elucidated pathway of psilocybin in fungi and the discovery of bacterial tryptophan hydroxylases. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core biosynthetic steps, quantitative data, experimental protocols, and conceptual frameworks for future research.
Core Biosynthetic Pathway: C4-Hydroxylation of the Indole Ring
The central and defining step in the biosynthesis of this compound and its derivatives is the hydroxylation of the indole ring at the fourth carbon position (C4). This reaction is catalyzed by a specific class of enzymes known as tryptophan/tryptamine C4-hydroxylases .
Fungal Pathway: Insights from Psilocybin Biosynthesis
The most well-documented pathway involving C4-hydroxylation of an indole derivative is the biosynthesis of psilocybin in psychedelic mushrooms of the Psilocybe genus. The key enzyme in this pathway is PsiH , a monooxygenase belonging to the cytochrome P450 family.
The established sequence of reactions leading to the formation of the 4-hydroxyindole moiety is as follows:
-
Decarboxylation of L-tryptophan: The pathway initiates with the decarboxylation of the amino acid L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (PsiD) .
-
C4-Hydroxylation of Tryptamine: Tryptamine is then hydroxylated at the C4 position of its indole ring to produce 4-hydroxytryptamine. This crucial step is catalyzed by PsiH , which requires a cytochrome P450 reductase (CPR) as a redox partner to transfer electrons from NADPH.[1][2]
-
Subsequent Modifications: In the context of psilocybin biosynthesis, 4-hydroxytryptamine undergoes further enzymatic modifications, including phosphorylation by a kinase (PsiK ) and N-methylation by a methyltransferase (PsiM ), to yield the final product, psilocybin.[3][4]
While the psilocybin pathway does not terminate at this compound, the action of PsiH on an indole substrate provides a validated enzymatic basis for the formation of a 4-hydroxyindole derivative. It is conceivable that in some organisms, a similar hydroxylase could act directly on indole, or that 4-hydroxytryptamine could be further metabolized to this compound.
Bacterial Pathway: The Role of Tryptophan 4-Hydroxylases
Recent research has identified bacterial enzymes capable of directly hydroxylating L-tryptophan at the C4 position. These tryptophan 4-hydroxylases (T4H) , such as OhmK and Arg5, are heme-dependent enzymes that offer a more direct route to a 4-hydroxyindole precursor, 4-hydroxytryptophan.[5] The conversion rates for these enzymes in vitro have been reported to be greater than 17% and 8.5%, respectively.[5] This discovery opens up new avenues for the biotechnological production of 4-hydroxyindole derivatives.
Quantitative Data
Quantitative data on the biosynthesis of this compound itself is scarce due to the lack of a well-defined, dedicated pathway. However, data from studies on psilocybin biosynthesis and bacterial tryptophan hydroxylases provide valuable insights into the efficiency of the key C4-hydroxylation step.
| Enzyme/System | Substrate | Product | Key Quantitative Data | Reference(s) |
| Tryptophan 4-Hydroxylase (OhmK) | L-Tryptophan | 4-Hydroxytryptophan | Conversion Rate: >17% (in vitro) | [5] |
| Tryptophan 4-Hydroxylase (Arg5) | L-Tryptophan | 4-Hydroxytryptophan | Conversion Rate: >8.5% (in vitro) | [5] |
| Heterologous Psilocybin Production (E. coli) | 4-hydroxyindole | Psilocybin | Titer: ~300 mg/L | [6] |
Note: The provided data for heterologous psilocybin production demonstrates the potential for significant yields of 4-hydroxyindole derivatives in engineered microbial systems.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Heterologous Expression and Purification of a Tryptophan/Tryptamine C4-Hydroxylase (e.g., PsiH)
Objective: To produce and purify the C4-hydroxylase enzyme for in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET-28a) with a polyhistidine tag
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)
Procedure:
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the C4-hydroxylase (e.g., PsiH) and clone it into the expression vector.
-
Transformation: Transform the expression plasmid into the E. coli expression strain.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer.
-
Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
In Vitro Enzyme Activity Assay for a Tryptophan/Tryptamine C4-Hydroxylase
Objective: To determine the catalytic activity of the purified C4-hydroxylase.
Materials:
-
Purified C4-hydroxylase enzyme
-
Purified cytochrome P450 reductase (CPR) partner protein[2][7]
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Substrate (e.g., tryptamine or L-tryptophan)
-
NADPH
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
HPLC system with a C18 column and a suitable detector (e.g., UV or fluorescence)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, CPR, and NADPH. Pre-incubate at the desired reaction temperature (e.g., 30°C).
-
Initiation: Start the reaction by adding the purified C4-hydroxylase and the substrate.
-
Incubation: Incubate the reaction for a specific time period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of the quenching solution.
-
Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to separate and quantify the substrate and the hydroxylated product.
-
Quantification: Determine the concentration of the product using a standard curve generated with a pure standard of the 4-hydroxyindole derivative.
-
Calculation of Activity: Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Analytical Method for the Detection of this compound and its Derivatives in Biological Samples
Objective: To detect and quantify 4-hydroxyindole derivatives in complex biological matrices (e.g., cell lysates, culture media).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
Protein Precipitation: For intracellular samples, lyse the cells and precipitate proteins using a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant.[8]
-
Liquid-Liquid or Solid-Phase Extraction: For culture media, perform an extraction to remove interfering compounds and concentrate the analyte.
-
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for the target 4-hydroxyindole derivative and any internal standards.
-
-
Quantification: Generate a standard curve using a pure standard of the analyte and use it to quantify the concentration in the biological samples.[9]
Signaling Pathways, Experimental Workflows, and Logical Relationships
The regulation of the biosynthetic pathway of this compound and its derivatives is not well understood. However, based on the knowledge of secondary metabolite biosynthesis in fungi and bacteria, a putative regulatory network and an experimental workflow to investigate it can be proposed.
Putative Regulatory Network
The biosynthesis of indole-derived secondary metabolites is often tightly regulated in response to developmental cues and environmental stimuli. Transcription factors are known to play a crucial role in controlling the expression of biosynthetic genes.
Experimental Workflow for Elucidating the Biosynthetic Pathway
A systematic approach is required to fully elucidate the biosynthetic pathway of this compound in a target organism.
Logical Relationship of Biosynthetic Steps
The biosynthesis of a 4-hydroxyindole derivative from L-tryptophan can be summarized in a logical flow diagram.
Conclusion and Future Perspectives
While a dedicated biosynthetic pathway for this compound has yet to be fully elucidated in any organism, the enzymatic machinery for the key C4-hydroxylation step has been identified in both fungi and bacteria. The psilocybin pathway, with its well-characterized C4-hydroxylase PsiH, provides a robust model for understanding this critical reaction. The discovery of bacterial tryptophan 4-hydroxylases further expands the known enzymatic toolkit for producing 4-hydroxyindole derivatives.
Future research in this area should focus on:
-
Screening diverse organisms for the production of this compound to identify novel biosynthetic pathways.
-
Characterizing the substrate specificity of known C4-hydroxylases to determine if they can directly act on indole.
-
Elucidating the regulatory networks that control the expression of these biosynthetic genes.
-
Leveraging synthetic biology approaches to engineer microbial cell factories for the high-level production of this compound and its derivatives for pharmaceutical applications.
By combining the knowledge and methodologies outlined in this guide, researchers can move closer to a complete understanding of this compound biosynthesis and unlock its potential for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytochrome P450--redox partner fusion enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Psilocybin Synthesis by Co-Immobilized Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Homebrewed psilocybin: can new routes for pharmaceutical psilocybin production enable recreational use? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological diversity of cytochrome P450 redox partner systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Crystal Structure Analysis of 1H-Indol-4-ol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure analysis of 1H-indol-4-ol and its derivatives. The indole scaffold is a crucial pharmacophore in numerous natural products and synthetic drugs, making a thorough understanding of its three-dimensional structure paramount for rational drug design and development. This document details the experimental methodologies for determining crystal structures, presents crystallographic data for key derivatives, and illustrates a relevant biological pathway where these compounds show activity.
Introduction to the Significance of this compound
The this compound, or 4-hydroxyindole, core is a key structural motif found in a variety of biologically active molecules. Its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory and neuroprotective properties.[1][2] A notable area of research is the potential for 4-hydroxyindole derivatives to inhibit the formation of amyloid fibrils, which are implicated in the pathology of neurodegenerative diseases such as Alzheimer's.[2] Understanding the precise molecular geometry and intermolecular interactions of these compounds through single-crystal X-ray diffraction is fundamental to elucidating their structure-activity relationships (SAR) and optimizing their therapeutic potential.
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of this compound derivatives typically involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of this compound Derivatives
The synthesis of 4-substituted indole derivatives can be achieved through various established organic chemistry methodologies. Common strategies include the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3] Another approach is the Bischler-Möhlau indole synthesis.[3] More contemporary methods, such as the Larock indole synthesis, utilize palladium-catalyzed coupling reactions to construct the indole ring system.[3] The choice of synthetic route depends on the desired substitution pattern on the indole core.
Crystallization
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction studies. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system. The choice of solvent is crucial and is typically determined empirically. Common solvents for crystallizing indole derivatives include ethanol, methanol, acetonitrile, and dichloromethane.[4] The process involves dissolving the purified compound in a minimal amount of the chosen solvent, followed by slow evaporation at a constant temperature until well-formed crystals appear.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid.[5] The general workflow for this process is outlined below.
A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is recorded on a detector.[5] The collected data is then processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is subsequently solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Crystallographic Data of this compound Derivatives
| Compound/Derivative Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Hydroxylindole fused isocoumarin 9f | C₂₂H₁₇NO₃·C₆H₇N | Monoclinic | P2₁/c | 20.4475 | 8.8453 | 24.9876 | 90 | 109.43 | 90 | [4] |
| 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | C₂₇H₁₉N₃O | Orthorhombic | Pbca | 15.7102 | 10.7491 | 24.3648 | 90 | 90 | 90 | [6] |
Visualization of Experimental and Biological Pathways
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the typical workflow for determining the crystal structure of a this compound derivative.
Signaling Pathway: Inhibition of Amyloid Fibrillization
Certain 4-hydroxyindole derivatives have been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological event in Alzheimer's disease.[2] The diagram below illustrates this inhibitory action.
Conclusion
The crystal structure analysis of this compound and its derivatives provides invaluable insights into their molecular architecture and intermolecular interactions. This information is critical for understanding their biological activities and for the development of new therapeutic agents. While a complete crystallographic dataset for the parent this compound remains to be published, the analysis of its derivatives continues to be a fruitful area of research. The experimental protocols and data presented in this guide serve as a foundational resource for researchers in the fields of medicinal chemistry, structural biology, and drug discovery. The continued exploration of the structural and biological properties of this important class of compounds holds significant promise for future therapeutic advancements.
References
- 1. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Thermochemical Data and Stability of 1H-indol-4-ol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties and assess the stability of 1H-indol-4-ol. Due to a lack of extensive, publicly available experimental thermochemical data for this compound, this document focuses on the established experimental and computational protocols for acquiring such data, using the parent compound, indole, as a reference.
Introduction: The Significance of Thermochemical Data in Drug Development
This compound is a heterocyclic compound belonging to the indole family. The indole nucleus is a common scaffold in numerous pharmaceuticals and biologically active molecules. The thermodynamic stability of such compounds is a critical parameter in drug development, influencing storage, formulation, and in vivo behavior. Thermochemical data, including the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°), provide a quantitative measure of a molecule's intrinsic stability. This information is crucial for predicting reaction spontaneity, equilibrium constants, and potential degradation pathways, thereby guiding lead optimization and formulation strategies.
Thermochemical Data of the Parent Compound: Indole
To provide a baseline for understanding the thermochemical properties of substituted indoles, the experimental data for the parent compound, 1H-indole, are presented below. The introduction of a hydroxyl group at the 4-position is expected to influence these values due to its electronic and hydrogen-bonding capabilities.
| Thermochemical Property | Symbol | Value (kJ/mol) | Phase |
| Standard Enthalpy of Formation | ΔfH° | 103.8 ± 1.3 | solid |
| Standard Enthalpy of Sublimation | ΔsubH° | 76.6 ± 0.8 | - |
| Standard Enthalpy of Formation | ΔfH° | 180.4 ± 1.5 | gas |
| Standard Molar Entropy | S° | 143.5 ± 1.3 | solid |
Experimental Determination of Thermochemical Properties
The primary experimental techniques for determining the thermochemical properties of organic compounds like this compound are combustion calorimetry and Calvet microcalorimetry.
Principle: Bomb calorimetry is used to measure the heat of combustion of a substance at constant volume.[2] The sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.
Detailed Protocol:
-
Sample Preparation: A precisely weighed pellet of the solid sample (e.g., this compound) is placed in a crucible inside the bomb calorimeter. A fuse wire is attached to the sample and connected to two electrodes.
-
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm to ensure complete combustion.
-
Calorimeter Setup: The bomb is placed in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion (ΔcH°) is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and sulfuric acid (if nitrogen or sulfur are present in the sample) and the heat of combustion of the fuse wire.[2] The standard enthalpy of formation (ΔfH°) can then be derived from the heat of combustion using Hess's Law.
Principle: Calvet microcalorimetry is a highly sensitive technique used to measure small heat effects, making it ideal for determining the enthalpy of sublimation (ΔsubH°) of solid compounds.[3] It measures the heat flow between the sample and a reference cell as a function of temperature or time.
Detailed Protocol:
-
Sample Preparation: A small, accurately weighed sample of the compound (typically 1-5 mg) is placed in a sample cell.[3] An empty, identical cell serves as the reference.
-
Instrument Setup: The sample and reference cells are placed in the Calvet microcalorimeter, which is maintained at a constant temperature.[4][5]
-
Measurement: The sample is dropped into the pre-heated measurement cell. The heat absorbed by the sample to reach the calorimeter's temperature is measured. Subsequently, the cell is evacuated, and the heat absorbed during the sublimation of the sample is recorded as a heat flow signal over time.[3]
-
Calibration: The instrument is calibrated by dissipating a known amount of heat through the Joule effect.
-
Calculation: The enthalpy of sublimation is calculated from the integrated heat flow signal, the mass of the sample, and the calibration factor.[3]
Computational Determination of Thermochemical Properties
In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermochemical properties of molecules with a high degree of accuracy.
Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7] It is a widely used and computationally efficient method for calculating molecular geometries, vibrational frequencies, and energies, from which thermochemical properties can be derived.
Methodology:
-
Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d).[7]
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Energy Calculation: A single-point energy calculation is performed at a higher level of theory or with a larger basis set to obtain a more accurate electronic energy.
-
Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and Gibbs free energy are calculated using statistical mechanics based on the optimized geometry, vibrational frequencies, and electronic energy.[7] Isodesmic reactions, which involve a formal reaction where the number and types of bonds are conserved, can be used to improve the accuracy of the calculated enthalpy of formation.[6]
Principle: Gn theories are composite methods that approximate a very high-level electronic structure calculation by a series of lower-level calculations.[8][9] These methods are designed to achieve high accuracy for thermochemical data. The G3(MP2)//B3LYP method is a variant that uses geometries and zero-point energies from DFT calculations, making it more computationally efficient for larger molecules.[10][11]
Methodology: The G3(MP2)//B3LYP method involves a sequence of calculations:
-
Geometry Optimization and Frequency Calculation: Performed at the B3LYP/6-31G(d) level of theory.[10]
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T), MP2) with larger basis sets.[10]
-
Empirical Correction: A higher-level correction (HLC) is added to the final energy to account for remaining deficiencies in the calculations.[10]
-
Calculation of Thermochemical Properties: The final energy is combined with the zero-point energy and thermal corrections to calculate the enthalpy of formation.
Stability and Reactivity of this compound
The stability of this compound is influenced by its aromaticity and the presence of the hydroxyl and N-H groups.
-
Aromaticity: The indole ring system is aromatic, which contributes significantly to its thermodynamic stability.
-
Reactivity: The pyrrole ring of indole is electron-rich and susceptible to electrophilic substitution, typically at the C3 position.[12][13] The presence of the electron-donating hydroxyl group at the 4-position is expected to further activate the benzene ring towards electrophilic attack.
-
Oxidation: Hydroxyindoles are susceptible to oxidation, which can lead to the formation of colored polymeric products. This is a key consideration for the handling and storage of this compound.
-
Hydrogen Bonding: The N-H and O-H groups can participate in intermolecular hydrogen bonding, which will affect its physical properties such as melting point and solubility, as well as its interaction with biological macromolecules.
Visualizations
Caption: Workflow for determining the thermochemical properties of this compound.
Caption: Relationship between Gibbs free energy, enthalpy, and entropy.
Conclusion
While direct experimental thermochemical data for this compound is currently scarce in the literature, this guide outlines the robust experimental and computational methodologies available for its determination. Understanding the principles of bomb calorimetry, Calvet microcalorimetry, DFT, and Gn theories provides a solid foundation for researchers to either obtain this critical data or to perform reliable estimations. The predicted stability and reactivity, based on the indole scaffold and the influence of the hydroxyl substituent, are vital for guiding the use of this compound in medicinal chemistry and drug development. The generation of precise thermochemical data for this and related compounds is a crucial step towards the rational design of novel therapeutics.
References
- 1. Indole [webbook.nist.gov]
- 2. biopchem.education [biopchem.education]
- 3. Molecular Energetics Group [molenergetics.fc.ul.pt]
- 4. setaramsolutions.com [setaramsolutions.com]
- 5. setaramsolutions.com [setaramsolutions.com]
- 6. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Group of Prof. Hendrik Zipse | G3(MP2)B3 theory - the most economical method [zipse.cup.uni-muenchen.de]
- 11. G3//B3LYP Theory [schulz.chemie.uni-rostock.de]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Indole - Wikipedia [en.wikipedia.org]
1H-Indol-4-ol: A Comprehensive Technical Guide for Researchers
CAS Number: 2380-94-1 IUPAC Name: 1H-indol-4-ol
This technical guide provides an in-depth overview of this compound, a significant indole derivative with applications in pharmaceutical synthesis and potential for broader biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and biological relevance.
Chemical and Physical Properties
This compound, also known as 4-hydroxyindole, is a solid crystalline substance.[1] Key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C8H7NO | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| Melting Point | 97-99 °C | [1] |
| Boiling Point | 245.66 °C (estimate) | [1] |
| Density | 1.1475 g/cm³ (estimate) | [1] |
| Water Solubility | Slightly soluble | [1] |
| LogP | 1.57 | [3] |
| pKa | 9.89 ± 0.40 (Predicted) | [3] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. One notable and efficient method involves the use of a microwave synthesizer, which significantly reduces reaction times.
Experimental Protocol: Microwave-Assisted Synthesis
A detailed experimental protocol for the synthesis of this compound is as follows:
Materials:
-
Starting material (e.g., a protected or pre-functionalized indole precursor)
-
Sodium hydroxide (NaOH)
-
Water
-
Microwave synthesizer
Procedure:
-
A mixture of the starting material, sodium hydroxide (350 mg), and water (3 mL) is placed in a 10 mL sealed tube suitable for microwave synthesis.
-
The mixture is heated in the microwave synthesizer for 30 seconds at 50°C to facilitate dissolution.
-
The resulting solution is then irradiated with 70W power at 90°C for 2 minutes under high stirring.
-
After cooling, the reaction mixture is acidified with hydrochloric acid.
-
Sodium chloride is added to the mixture, which is then extracted twice with 10 mL of ethyl acetate.
-
The combined ethyl acetate layers are washed with water.
-
The solvent is evaporated under vacuum at a temperature below 50°C to yield this compound.
This method has been reported to produce this compound in high yield (approximately 92%).
Role in Pharmaceutical Synthesis: Precursor to Pindolol
This compound is a crucial intermediate in the synthesis of Pindolol, a non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension and other cardiovascular conditions.[4]
Experimental Protocol: Synthesis of a Pindolol Intermediate from this compound
The following protocol outlines the synthesis of a key intermediate in the production of Pindolol, starting from this compound.
Materials:
-
This compound
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Water
-
Toluene
Procedure:
-
In a round bottom flask, combine water (8 mL), sodium hydroxide (250 mg, 6.25 mmol), and this compound (300 mg, 2.25 mmol).
-
Add epichlorohydrin (0.8 mL, 10 mmol) to the mixture under stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 7-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the this compound is consumed, add 10 mL of toluene to the reaction mixture and stir for 15 minutes.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with 5 mL of toluene.
-
The combined organic layers contain the desired pindolol intermediate, 4-(oxiran-2-ylmethoxy)-1H-indole.
This intermediate can then be further reacted to yield Pindolol.
Biological and Pharmacological Significance
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities.[5] While specific quantitative data for this compound is limited in the public domain, its derivatives and the broader class of indole compounds are known to interact with various biological targets.
Interaction with Serotonin Receptors
Indole derivatives are known to have an affinity for serotonin receptors. For instance, psilocybin, a psychedelic compound, is chemically known as [3-[2-(dimethylamino)-ethyl]-1H-indol-4-yl] dihydrogen phosphate, highlighting the significance of the indol-4-ol moiety.[6] The structural similarity of the indole core to serotonin allows these compounds to modulate serotonergic pathways. Derivatives of this compound have been investigated for their affinity to the serotonin transporter and the 5-HT1A receptor, showing promise for the development of new antidepressants.
Kinase Inhibition
Indole-based compounds have been extensively studied as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[7] Dysregulation of kinase activity is implicated in diseases such as cancer.[7] The general mechanism of action for many indole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase domain.
A generalized workflow for evaluating the kinase inhibitory potential of a compound like this compound is depicted below.
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 1H-indol-4-ol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1H-indol-4-ol scaffold, also known as 4-hydroxyindole, is a privileged heterocyclic motif in medicinal chemistry. Its unique structural and electronic properties have made it a valuable building block for the design and synthesis of a diverse range of biologically active molecules. This document provides a comprehensive overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their roles as inhibitors of amyloid-β aggregation, modulators of the PI3K/Akt signaling pathway, and ligands for G-protein coupled receptors (GPCRs). Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.
Application Notes
Inhibition of Amyloid-β Aggregation for Alzheimer's Disease Therapy
The aggregation of the amyloid-β (Aβ) peptide is a hallmark of Alzheimer's disease. This compound has been identified as a potent inhibitor of Aβ fibrillization.[1] It is believed to interfere with the self-assembly of Aβ monomers into toxic oligomers and fibrils, thereby offering a potential therapeutic strategy for Alzheimer's disease. The simple aromatic structure of 4-hydroxyindole provides a promising starting point for the development of more potent and selective inhibitors.
Modulation of the PI3K/Akt Signaling Pathway in Cancer
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2] Its dysregulation is frequently observed in various types of cancer, making it an attractive target for cancer therapy. Indole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[1] While direct inhibition of PI3K/Akt by this compound itself is not extensively documented, its scaffold serves as a key pharmacophore in the design of more complex indole-based kinase inhibitors. These inhibitors can target key components of the pathway, such as PI3K and Akt, thereby inducing apoptosis and inhibiting cell proliferation in cancer cells.[1][2]
G-Protein Coupled Receptor (GPCR) Ligands for Various Therapeutic Areas
GPCRs represent a large family of transmembrane receptors that are involved in a wide range of physiological processes and are major targets for drug discovery. The this compound moiety is a core component of several GPCR ligands, including antagonists for adrenergic and serotonin receptors.
-
Adrenergic Receptor Antagonists: Derivatives of 1-(1H-indol-4-yloxy)-3-(substituted amino)propan-2-ol, which are structurally related to the beta-blocker pindolol, have been synthesized and evaluated for their α- and β-adrenolytic activities.[3][4] These compounds have shown potential in the treatment of cardiovascular disorders.[4]
-
Serotonin Receptor Ligands: The indole nucleus is structurally similar to the neurotransmitter serotonin. This has led to the exploration of 4-hydroxyindole derivatives as ligands for various serotonin receptor subtypes, with potential applications in treating neurological and psychiatric disorders.
Data Presentation
The following tables summarize the quantitative data for this compound and its derivatives from the cited literature.
| Compound | Target | Assay | Activity (IC50) | Reference |
| This compound | Amyloid-β (Aβ1-42) | Fibrillization Inhibition | ~85 µM | [1] |
| Compound | Cell Line | Assay | Activity (IC50) | Reference |
| Indole-based 1,3,4-Oxadiazole Derivative (2e) | HCT116 (Colon Carcinoma) | MTT Assay | 6.43 ± 0.72 µM | [5] |
| Indole-based 1,3,4-Oxadiazole Derivative (2e) | A549 (Lung Adenocarcinoma) | MTT Assay | 9.62 ± 1.14 µM | [5] |
| Indole-based 1,3,4-Oxadiazole Derivative (2e) | A375 (Melanoma) | MTT Assay | 8.07 ± 1.36 µM | [5] |
| Sclareolide-Indole Conjugate (8k) | K562 (Leukemia) | Cell Growth Inhibition | 5.2 ± 0.6 µM | [6] |
| Sclareolide-Indole Conjugate (8k) | MV4-11 (Leukemia) | Cell Growth Inhibition | 0.8 ± 0.6 µM | [6] |
Experimental Protocols
Synthesis of 1-((1H-indol-4-yl)oxy)-3-(isopropylamino)propan-2-ol (Pindolol Intermediate)
This protocol describes a general method for the synthesis of pindolol and its analogs, starting from this compound.
Step 1: Synthesis of 4-(oxiran-2-ylmethoxy)-1H-indole [5]
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., aqueous sodium hydroxide), add epichlorohydrin (4.5 equivalents) dropwise at room temperature with stirring.
-
Continue stirring at room temperature for 7-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add toluene to the reaction mixture and stir for 15 minutes.
-
Separate the organic and aqueous layers. Extract the aqueous layer twice with toluene.
-
Combine the organic layers, wash with water, and evaporate the solvent under vacuum to yield 4-(oxiran-2-ylmethoxy)-1H-indole.
Step 2: Synthesis of 1-((1H-indol-4-yl)oxy)-3-(isopropylamino)propan-2-ol
-
Dissolve the 4-(oxiran-2-ylmethoxy)-1H-indole (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add isopropylamine (excess) to the solution.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Amyloid-β Fibrillization Inhibition Assay (Thioflavin T)
This protocol is adapted from standard methods for assessing the inhibition of Aβ aggregation.[7]
-
Preparation of Aβ42 Monomers: Dissolve synthetic Aβ42 peptide in a suitable solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution in a phosphate buffer (e.g., 50 mM NaH2PO4, 100 mM NaCl, pH 7.2-7.4) to the desired final concentration (e.g., 20 µM).
-
Incubation: In a 96-well plate, mix the Aβ42 solution with varying concentrations of the this compound test compound or a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C with or without agitation for a specified period (e.g., 2.5 hours).[7]
-
Thioflavin T (ThT) Staining: Prepare a ThT stock solution (e.g., 7 µM ThT and 50 µM glycine, pH 7.1). Add the ThT solution to each well of the plate.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~483 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells.
Cell Viability Assay (MTT)
This protocol provides a general procedure for assessing the cytotoxicity of this compound derivatives against cancer cell lines.[8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
GPCR Radioligand Binding Assay
This is a generalized protocol for determining the binding affinity of this compound derivatives to a specific GPCR.[9]
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-serotonin for serotonin receptors) and increasing concentrations of the unlabeled this compound derivative.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for HPLC Quantification of 1H-Indol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-indol-4-ol, a hydroxyindole, is a molecule of significant interest in biomedical and pharmaceutical research. It is a metabolite that can be found in plants and is also produced by gut bacteria.[1] Emerging research has highlighted its potential roles in neurodegenerative diseases and metabolic disorders, specifically as an inhibitor of amyloid fibrillization and ferroptosis.[1][2] Accurate quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, understanding its metabolic pathways, and elucidating its mechanism of action. This document provides detailed high-performance liquid chromatography (HPLC) methods for the reliable quantification of this compound.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO | [3] |
| Molecular Weight | 133.15 g/mol | [3] |
| Melting Point | 97-99 °C | |
| Solubility | Slightly soluble in water | |
| pKa | 9.89 ± 0.40 (Predicted) | |
| Appearance | White-like transparent solid |
Experimental Protocols
Method 1: Reversed-Phase HPLC with UV Detection
This protocol outlines a straightforward and robust method for the quantification of this compound using a reversed-phase C18 column and UV detection.
Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v) |
| Gradient | Isocratic: 60:40 (Acetonitrile:Water with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Plasma):
This protocol utilizes protein precipitation for sample cleanup.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[4]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Method 2: Alternative Reversed-Phase HPLC Method
This method provides an alternative set of conditions that have been reported for the separation of 4-hydroxyindole.
Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Shimadzu LC-10AD or equivalent |
| Column | Intersil ODS 3 reversed-phase HPLC column (250 mm x 4.6 mm) |
| Mobile Phase | 1:1 mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 7.0) |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-visible detector |
| Expected Retention Time | ~4.3 minutes |
Method Validation Parameters
A summary of key validation parameters to ensure the reliability of the quantitative method.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Visualizations
Experimental Workflow
References
- 1. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for 1H-indol-4-ol in Enzyme Inhibition Assays and Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1H-indol-4-ol and its Therapeutic Potential
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1] Its structural resemblance to tryptophan allows indole-based molecules to interact with a wide range of biological targets, including enzymes.[1] The introduction of a hydroxyl group, as seen in this compound, can further enhance binding affinities and introduce new interaction modalities within enzyme active sites. While this compound itself is a fundamental building block, its derivatives have shown significant inhibitory activity against various enzyme classes, suggesting its potential as a core structure for the development of novel therapeutics in areas such as neurodegenerative diseases, cancer, and inflammatory conditions.[1][2]
This document provides detailed protocols for evaluating the enzyme inhibitory potential of this compound and its analogues, focusing on two therapeutically relevant enzymes: acetylcholinesterase (AChE) and urease.
Quantitative Data on Indole-Based Enzyme Inhibitors
Direct quantitative enzyme inhibition data for the unsubstituted this compound is not extensively documented in publicly available literature. However, to illustrate the potential of the hydroxyindole scaffold, the following table summarizes the inhibitory activities of various structurally related indole derivatives against their respective enzyme targets. Researchers can utilize the protocols provided herein to generate analogous data for this compound.
| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Reference Compound |
| Indole-chalcone derivatives | Tubulin Polymerization | 0.81 | - |
| Indole-chalcone derivatives | Thioredoxin Reductase (TrxR) | 3.728 | - |
| 9-aryl-5H-pyrido[4,3-b]indole derivatives | Tubulin Polymerization (HeLa cells) | 8.7 | - |
| Hydroxyindole carboxylic acid-based inhibitors | Receptor-type Tyrosine Protein Phosphatase Beta (RPTPβ) | 0.38 | - |
| Indole derivatives (Compound C2) | α-Amylase | 0.050 | Acarbose |
| Indole derivatives (Compound C1) | LSD1 | 0.050 | - |
| Indole-coumarin derivatives (Compound C7) | Tubulin Polymerization | 0.81 | - |
| Indole-coumarin derivatives (Compound C7) | Thioredoxin Reductase (TrxR) | 3.728 | - |
| Indomethacin (indole acetic acid derivative) | Cyclooxygenase (COX) | Not specified as IC50 | - |
| Pyrazole-indole hybrids (7a) | CDK-2 (HepG2 cells) | 6.1 ± 1.9 | Doxorubicin (24.7 ± 3.2) |
| Pyrazole-indole hybrids (7b) | CDK-2 (HepG2 cells) | 7.9 ± 1.9 | Doxorubicin (24.7 ± 3.2) |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.[3]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is proportional to AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
This compound (or other test compounds)
-
Donepezil (or other known AChE inhibitor as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized (e.g., 0.1-0.25 U/mL).
-
DTNB Solution: Dissolve DTNB in phosphate buffer to a final concentration of 10 mM.
-
ATCI Solution: Dissolve ATCI in deionized water to a final concentration of 14-15 mM. Prepare this solution fresh.
-
Inhibitor Solutions: Dissolve this compound and the positive control in a suitable solvent (e.g., DMSO) to make high-concentration stock solutions. Perform serial dilutions in the assay buffer to obtain a range of test concentrations.
-
-
Assay Protocol (200 µL final volume):
-
Add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0) to each well of a 96-well plate.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the test compound solution (this compound at various concentrations) or vehicle (for control) to the appropriate wells.
-
Add 10 µL of the AChE enzyme solution to all wells except the blank.
-
Mix and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Urease Inhibition Assay
This protocol is based on the Berthelot (indophenol) method, which measures the ammonia produced from urea hydrolysis.[4]
Principle: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The amount of ammonia produced is quantified by its reaction with a phenol-hypochlorite solution in an alkaline medium, which forms a blue-green indophenol compound. The absorbance of this compound is measured spectrophotometrically at approximately 630 nm.
Materials and Reagents:
-
Jack bean urease
-
Urea
-
Phosphate buffer (e.g., 0.01 M K2HPO4/KH2PO4, pH 7.4, containing 1 mM EDTA)
-
Phenol reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% active chloride sodium hypochlorite)
-
This compound (or other test compounds)
-
Thiourea (or other known urease inhibitor as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all buffer and reagent solutions as described above.
-
Urease Solution: Dissolve jack bean urease in phosphate buffer to a desired concentration (e.g., 1 U/well).
-
Urea Solution: Prepare a stock solution of urea in phosphate buffer (e.g., 100 mM).
-
Inhibitor Solutions: Prepare stock solutions and serial dilutions of this compound and the positive control in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 25 µL of the test compound solution (this compound at various concentrations) or vehicle (for control).
-
Add 25 µL of the urease enzyme solution to each well.
-
Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkali reagent to each well.
-
Incubate the plate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (OD of test well / OD of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Inhibition of acetylcholine hydrolysis by this compound.
References
Synthesis and Biological Evaluation of Novel 1H-Indol-4-ol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel derivatives from 1H-indol-4-ol, a versatile scaffold for the development of new therapeutic agents. It includes step-by-step synthetic procedures, comprehensive quantitative data, and an exploration of the biological activities of these compounds, particularly in the fields of oncology and neurodegenerative diseases.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1] Specifically, derivatives of this compound have garnered significant interest due to their potential to modulate key biological pathways implicated in cancer and neurodegenerative disorders.[2][3] The presence of the hydroxyl group at the 4-position offers a strategic point for chemical modification, allowing for the synthesis of diverse libraries of compounds with tailored pharmacological profiles.
This report details the synthesis of novel O-alkylated, N-alkylated, and C3-functionalized derivatives of this compound. Furthermore, it elucidates their biological effects, focusing on their activity as inhibitors of the PI3K/Akt/mTOR signaling pathway in cancer and their role in modulating pathways relevant to neurodegenerative diseases, such as the inhibition of glycogen synthase kinase-3β (GSK-3β) and the mitigation of neuroinflammation.
Synthetic Methodologies
The synthesis of novel derivatives from this compound can be systematically approached through O-alkylation, N-alkylation, and C3-functionalization. For many of these syntheses, it is advantageous to first protect the hydroxyl group, for which benzylation is a common and effective strategy.
O-Alkylation of this compound
O-alkylation of the phenolic hydroxyl group at the C4 position is a primary route for derivatization. This can be achieved using various alkyl halides in the presence of a suitable base. A key intermediate for many subsequent reactions is 4-benzyloxyindole, where the hydroxyl group is protected by a benzyl group.
Protocol 1: Synthesis of 4-Benzyloxyindole [4]
This protocol describes the synthesis of 4-benzyloxyindole from 2-methyl-3-nitrophenol in a multi-step process.
Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene
-
Combine 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in 800 mL of dimethylformamide (DMF).
-
Heat the mixture at 90°C for 3 hours.
-
Remove the DMF under reduced pressure.
-
Pour the residue into 400 mL of 1 N sodium hydroxide and extract with ether (3 x 800 mL).
-
Wash the combined ether extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in 400 mL of DMF, add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).
-
Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.
-
Remove volatile components on a rotary evaporator.
-
Dissolve the residue in methylene chloride and methanol, concentrate, and cool to 5°C to crystallize the product.
-
Filter and wash with cold methanol to obtain the product. A total yield of 95% can be achieved.[4]
Step 3: Synthesis of 4-Benzyloxyindole
-
To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under nitrogen, add Raney nickel (10 mL) followed by 85% hydrazine hydrate (0.75 mol).
-
Control the exothermic reaction by maintaining the temperature between 45 and 50°C with a water bath.
-
Add additional portions of hydrazine hydrate after 30 and 60 minutes.
-
After the reaction is complete (monitored by TLC), filter the mixture through Celite.
-
Evaporate the filtrate and purify the residue by column chromatography on silica gel.
-
Crystallize the product from toluene-cyclohexane to obtain 4-benzyloxyindole as white prisms. A total yield of 96% is reported for this step.[4]
Protocol 2: Synthesis of 3-((1H-indol-4-yl)oxy)propane-1,2-diol [5]
This protocol outlines a microwave-assisted synthesis.
-
To a solution of 4-hydroxyindole in a suitable solvent, add epichlorohydrin in the presence of a base.
-
Irradiate the mixture in a microwave synthesizer to form 4-(oxiran-2-ylmethoxy)-1H-indole.
-
Hydrolyze the epoxide ring under acidic conditions with microwave irradiation (25W power at 40°C for 2 minutes).
-
Purify the product by column chromatography to yield 3-((1H-indol-4-yl)oxy)propane-1,2-diol with a reported yield of 80-81%.[5]
Table 1: Quantitative Data for O-Alkylation of this compound Derivatives
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 4-Benzyloxyindole | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney Ni, Hydrazine hydrate, THF/Methanol, 45-50°C | 96 | [4] |
| 3-((1H-indol-4-yl)oxy)propane-1,2-diol | 4-Hydroxyindole | 1. Epichlorohydrin, base, microwave 2. Acidic hydrolysis, microwave | 80-81 | [5] |
N-Alkylation of this compound Derivatives
N-alkylation of the indole nitrogen is a common strategy to introduce structural diversity. This is typically performed on a 4-O-protected indole, such as 4-benzyloxyindole, to avoid competing O-alkylation.
Protocol 3: General Procedure for N-Alkylation of 4-Benzyloxyindole [6]
-
To a solution of 4-benzyloxyindole in a suitable solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) at 0°C.
-
Stir the mixture for a short period to allow for the formation of the indolide anion.
-
Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Quantitative Data for N-Alkylation of Indoles
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| N-Alkyl Indoles | Indoline derivatives, Alcohols | Tricarbonyl(cyclopentadienone) iron complex, Trifluoroethanol | 31-99 | [7] |
| N-Alkylated Oxindoles | Oxindole, Alkyl bromide | K2CO3, KI, DMF, 60°C | up to 67 (overall) | [6] |
Note: The yields in Table 2 are for general indole derivatives and may vary for 4-benzyloxyindole.
C3-Functionalization of this compound Derivatives
The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. Friedel-Crafts type reactions are commonly employed for C3-alkylation.
Protocol 4: General Procedure for C3-Alkylation of 4-Benzyloxyindole [8]
-
Dissolve 4-benzyloxyindole and the desired maleimide in a suitable solvent such as ethyl acetate.
-
Add a Lewis acid catalyst, for example, BF3-OEt2 (0.5 equivalents).
-
Stir the reaction mixture at 60°C for approximately 6 hours.
-
Upon completion, quench the reaction and work up by washing with aqueous solutions.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting 3-indolylsuccinimide derivative by column chromatography. Yields for similar reactions are reported to be in the range of 64-90%.[8]
Table 3: Representative Quantitative Data for C3-Alkylation of Indoles
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 3-Indolylsuccinimides | Indole, Maleimide | BF3-OEt2, Ethyl acetate, 60°C | 64-90 | [8] |
| C3-Benzylated Indoles | Indole, Benzyl alcohol | MnFe2O4 nanoparticles, solvent-free | High | [9] |
Note: The yields in Table 3 are for general indole derivatives and may vary for 4-benzyloxyindole.
Biological Applications and Protocols
Derivatives of this compound have shown promise in two major therapeutic areas: oncology and neurodegenerative diseases.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[10] Indole derivatives have been identified as potent inhibitors of this pathway.[2]
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by 4-hydroxyindole derivatives.
Protocol 5: MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Table 4: Representative Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Indole-based PI3K/mTOR inhibitor | LoVo (colon) | 1.2 | PI3Kα and mTOR inhibition | [2] |
| Indole-based PI3K/mTOR inhibitor | PC-3 (prostate) | 0.8 | PI3Kα and mTOR inhibition | [2] |
| 5-ureidobenzofuranone-indole | MDA-MB-361 (breast) | <0.003 | PI3Kα and mTOR inhibition | [2] |
| Chalcone-indole derivative | Various | 0.22-1.80 | Tubulin polymerization inhibition | [11] |
Neuroprotective Activity: Targeting Pathways in Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's are characterized by the accumulation of protein aggregates, such as amyloid-beta (Aβ) plaques, and neuronal loss.[12] Neuroinflammation and dysregulation of signaling pathways involving kinases like GSK-3β are also key pathological features.[13][14] 4-Hydroxyindole derivatives have shown potential in mitigating these effects.
Signaling Pathway in Alzheimer's Disease
Caption: Key pathological pathways in Alzheimer's disease and potential intervention points for 4-hydroxyindole derivatives.
Protocol 6: Thioflavin T (ThT) Assay for Amyloid-β Aggregation
This assay measures the inhibition of Aβ peptide aggregation by the synthesized compounds.
Materials:
-
Amyloid-β (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., pH 7.4)
-
Synthesized this compound derivatives
-
96-well black plates with a clear bottom
Procedure:
-
Prepare a stock solution of Aβ(1-42) by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to obtain a peptide film.
-
Resuspend the peptide film in a buffer to a final concentration of, for example, 10 µM.
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, mix the Aβ solution with the test compounds and a solution of ThT.
-
Incubate the plate at 37°C with gentle shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals.
-
A decrease in fluorescence intensity in the presence of the test compound compared to the control (Aβ alone) indicates inhibition of aggregation.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of novel derivatives with significant therapeutic potential. The protocols outlined in this document provide a framework for the rational design and synthesis of these compounds. The subsequent biological evaluation, guided by the provided assay procedures, can elucidate their mechanisms of action and identify promising candidates for further development as anticancer and neuroprotective agents. The ability of these derivatives to modulate key signaling pathways such as the PI3K/Akt/mTOR and GSK-3β pathways underscores their importance in modern drug discovery. Further exploration of the structure-activity relationships of these novel this compound derivatives is warranted to optimize their potency and selectivity for their respective biological targets.
References
- 1. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease [apb.tbzmed.ac.ir]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. actascientific.com [actascientific.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 14. news-medical.net [news-medical.net]
Application Notes and Protocols for the N-Alkylation of 1H-Indol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective N-alkylation of 1H-indol-4-ol, a critical process in the synthesis of various biologically active compounds and pharmaceutical intermediates. Due to the presence of two acidic protons on the indole nitrogen (N-H) and the hydroxyl group (O-H), direct N-alkylation is often unselective, leading to a mixture of N- and O-alkylated products. To address this challenge, a robust three-step protection-alkylation-deprotection strategy is outlined. This methodology ensures high regioselectivity and provides a reliable route to N-alkylated 4-hydroxyindoles.
The protocol involves the initial protection of the hydroxyl group as a benzyl ether, followed by the N-alkylation of the resulting 4-benzyloxyindole, and concludes with the deprotection of the benzyl group to yield the desired N-alkyl-1H-indol-4-ol.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
In Vivo Applications of 1H-Indol-4-ol in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of 1H-indol-4-ol, also known as 4-hydroxyindole, in various animal models. The information compiled herein is based on preclinical research and is intended to guide researchers in exploring the therapeutic potential and understanding the toxicological profile of this compound.
Therapeutic Application in Endometriosis
Recent studies have highlighted the potential of this compound as a therapeutic agent for endometriosis. In vivo studies in murine models have demonstrated its ability to suppress inflammation, alleviate pain, and inhibit the growth of endometriotic lesions.
Summary of Efficacy in a Murine Model of Endometriosis
Oral administration of this compound has been shown to be effective in both preventing the initiation and promoting the regression of established endometriotic lesions in mice. The therapeutic effects are attributed to its anti-inflammatory properties.
| Parameter | Observation | Animal Model | Reference |
| Lesion Development | Suppression of initiation and progression | Murine and human xenograft models | [1][2][3] |
| Inflammation | Reduction of inflammation associated with endometriosis | Murine models | [1][3][4] |
| Hyperalgesia (Pain) | Suppression of pain associated with endometriosis | Murine models | [1] |
| Lesion Regression | Promoted regression of well-developed lesions | Pre-clinical models | [2] |
Experimental Protocol: Evaluation of this compound in a Murine Model of Endometriosis
This protocol describes the induction of endometriosis in mice and subsequent treatment with this compound to assess its therapeutic efficacy.
Materials:
-
Female C57BL/6 mice (8 weeks old)
-
Donor ICR mice (8 weeks old)
-
This compound (4-hydroxyindole)
-
Vehicle for oral administration (e.g., corn oil)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Luciferase-expressing immortalized human endometriotic cells (for xenograft model)[3]
-
Bioluminescence imaging system
Procedure:
-
Induction of Endometriosis:
-
Surgically ovariectomize both donor and recipient mice.[5]
-
Prime the mice with estrogen.[5]
-
Harvest endometrial tissue fragments from donor mice.
-
Inject the endometrial fragments into the peritoneal cavity of recipient mice.[3][5]
-
For the xenograft model, inject luciferase-expressing human endometriotic cells into the peritoneal space.[3]
-
-
Treatment Protocol:
-
Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Administer this compound or vehicle (control group) to the mice via oral gavage.
-
A typical treatment regimen involves daily administration for a period of two to four weeks.[3]
-
-
Assessment of Efficacy:
-
Lesion Size and Number: At the end of the treatment period, euthanize the mice and surgically expose the peritoneal cavity. Visually inspect for and measure the size and number of endometriotic lesions. For the xenograft model, monitor lesion progression and regression via bioluminescence imaging.[3]
-
Histological Analysis: Excise the lesions and surrounding tissues, fix in formalin, and embed in paraffin. Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess tissue morphology and with markers like Ki-67 for cell proliferation.[3]
-
Inflammation Assessment: Analyze the expression of inflammatory markers such as NF-κB, IL-6, arginase-1, IGF-1, and TGF-β in the lesion tissue using RT-PCR or immunohistochemistry.[3] Immune cell infiltration can be assessed by staining for markers like F4/80 for macrophages.[3]
-
Pain Assessment: Evaluate pain-related behaviors, such as visceral hyperalgesia, using appropriate behavioral tests.
-
Workflow for Endometriosis Study
References
- 1. Identification of distinct stool metabolites in women with endometriosis for non-invasive diagnosis and potential for microbiota-based therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiomemedicine.com [microbiomemedicine.com]
- 3. news-medical.net [news-medical.net]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 1H-Indol-4-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-indol-4-ol is a valuable heterocyclic building block in organic synthesis, primarily due to the prevalence of the indole scaffold in a vast array of biologically active compounds. The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antihypertensive properties. The strategic placement of the hydroxyl group at the 4-position of the indole ring offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of complex molecules and pharmaceutical agents.
These application notes provide detailed protocols and methodologies for the use of this compound in the synthesis of two distinct classes of bioactive molecules: a well-established pharmaceutical agent, Pindolol, and a novel series of compounds with potential anti-tumor activity.
Application 1: Synthesis of Pindolol, a Beta-Adrenergic and Serotonin Receptor Antagonist
This compound is a crucial intermediate in the industrial synthesis of Pindolol, a non-selective beta-blocker used in the management of hypertension and angina pectoris.[1] Pindolol also exhibits partial agonist activity at the serotonin 5-HT1A receptor, which has led to its investigation as an adjunct therapy in the treatment of depression.[2][3]
Experimental Protocols
1. Preparation of this compound
A microwave-assisted synthesis provides a rapid and high-yielding method for the preparation of this compound.
-
Reaction Scheme:
-
Procedure:
-
A mixture of sodium hydroxide (350 mg) and water (3 mL) is heated in a 10 mL sealed tube in a CEM Microwave synthesizer for 30 seconds at 50°C.
-
To this hot solution, add 1-tosyl-1H-indol-4-ol (250 mg).
-
Heat the reaction mixture using 70W power at 90°C for 2 minutes under high stirring.
-
Cool the reaction mixture to 10°C and acidify with hydrochloric acid.
-
Add sodium chloride to the mixture and extract with ethyl acetate (2 x 10 mL).
-
Wash the combined organic layers with water and evaporate the solvent under vacuum below 50°C to yield this compound.
-
-
Quantitative Data:
| Product | Yield | Melting Point |
| This compound | ~92% | 93°C - 97°C |
2. Synthesis of Pindolol from this compound
The synthesis of Pindolol from this compound is a two-step process.
-
Reaction Scheme:
-
Procedure for 4-(oxiran-2-ylmethoxy)-1H-indole:
-
In a round bottom flask, dissolve this compound (300 mg, 2.25 mmol) and sodium hydroxide (250 mg, 6.25 mmol) in water (8 mL).
-
Add epichlorohydrin (0.8 mL, 10 mmol) under stirring at room temperature.
-
Stir the reaction mixture at room temperature for 7-8 hours, monitoring the reaction progress by TLC.
-
After completion, add toluene (10 mL) and stir for 15 minutes.
-
Separate the layers and extract the aqueous layer with toluene (2 x 5 mL).
-
Combine the toluene layers, wash with water, and evaporate to dryness under vacuum to obtain 4-(oxiran-2-ylmethoxy)-1H-indole.
-
-
Procedure for Pindolol:
-
The crude 4-(oxiran-2-ylmethoxy)-1H-indole is then reacted with isopropylamine in a suitable solvent (e.g., ethanol) at elevated temperatures to yield Pindolol. Detailed conditions for this step were not available in the searched literature.
-
Signaling Pathways
Pindolol exerts its therapeutic effects by modulating two key signaling pathways: the beta-adrenergic and the serotonin 5-HT1A receptor pathways.
Application 2: Synthesis of Novel Pyrazole Derivatives with Potential Anti-Tumor Activity
Recent research has explored the synthesis of novel derivatives of this compound with potential applications in oncology. Specifically, a series of 2-((1H-indol-4-yl)oxy)-1-(4,5-diphenyl-1H-pyrazol-1-yl)ethanone derivatives have been synthesized and evaluated for their in-vivo anti-tumor activity.[4][5]
Experimental Protocols
The synthesis of these novel pyrazole derivatives involves a multi-step process starting from this compound.
1. Synthesis of 2-((1H-indol-4-yl)oxy)acetohydrazide
This intermediate is a key component for the subsequent cyclization to form the pyrazole ring.
-
Reaction Scheme:
-
Procedure for Ethyl 2-((1H-indol-4-yl)oxy)acetate:
-
Procedure for 2-((1H-indol-4-yl)oxy)acetohydrazide:
-
To a suspension of the crude ethyl 2-((1H-indol-4-yl)oxy)acetate (0.01 mol) in absolute ethanol (200 mL), add hydrazine hydrate (99%, 0.015 mol).[4]
-
Reflux the reaction mixture for 15 hours.[4]
-
Concentrate the solution and allow it to cool overnight.[4]
-
The resulting solid is filtered, washed with cold ethanol, dried, and recrystallized from ethanol.[4]
-
2. Synthesis of 2-((1H-indol-4-yl)oxy)-1-(4,5-diphenyl-1H-pyrazol-1-yl)ethanone Derivatives
The final pyrazole derivatives are synthesized by the condensation of the acetohydrazide intermediate with various chalcones.
-
Reaction Scheme:
-
General Procedure:
Data Presentation
Table 1: Spectroscopic Data of a Representative 2-((1H-indol-4-yl)oxy)-1-(4,5-diphenyl-1H-pyrazol-1-yl)ethanone Derivative
(Note: Specific spectral data for these compounds were not available in the searched literature. The following is a representative table of expected spectroscopic characteristics.)
| Spectroscopic Technique | Characteristic Peaks/Signals |
| IR (cm⁻¹) | ~3400 (N-H stretch, indole), ~1680 (C=O stretch, ketone), ~1600 (C=N stretch, pyrazole), ~1250 (C-O stretch, ether) |
| ¹H NMR (δ, ppm) | 8.0-8.5 (br s, 1H, indole N-H), 6.5-7.8 (m, Ar-H), 5.0-5.5 (s, 2H, O-CH₂-C=O) |
| ¹³C NMR (δ, ppm) | ~165 (C=O), ~150-155 (pyrazole C), ~100-140 (aromatic C), ~65 (O-CH₂) |
| Mass Spec (m/z) | [M]+ corresponding to the molecular formula |
Table 2: In-Vivo Anti-Tumor Activity of 2-((1H-indol-4-yl)oxy)-1-(4,5-diphenyl-1H-pyrazol-1-yl)ethanone Derivatives
(Note: The study reported significant reductions in tumor growth and improved hematological profiles in mice.[5] However, specific quantitative data like IC50 values were not provided in the searched results.)
| Compound | Animal Model | Effect on Tumor Volume | Effect on Hematological Parameters |
| Substituted pyrazole derivatives | Ehrlich Ascites Carcinoma (EAC) in mice | Significant reduction | Improvement observed |
Experimental Workflow
// Nodes Indolol [label="this compound"]; Chalcones [label="Substituted Chalcones"]; Acetohydrazide [label="2-((1H-indol-4-yl)oxy)acetohydrazide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole_Derivatives [label="2-((1H-indol-4-yl)oxy)-1-(4,5-diaryl-1H-pyrazol-1-yl)ethanone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spectroscopic_Analysis [label="Spectroscopic Characterization (IR, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; InVivo_Testing [label="In-Vivo Anti-Tumor Activity\n(EAC model in mice)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis"];
// Edges Indolol -> Acetohydrazide [label="2 steps"]; Chalcones -> Pyrazole_Derivatives; Acetohydrazide -> Pyrazole_Derivatives [label="Condensation"]; Pyrazole_Derivatives -> Spectroscopic_Analysis; Pyrazole_Derivatives -> InVivo_Testing; Spectroscopic_Analysis -> Data_Analysis; InVivo_Testing -> Data_Analysis; } Synthesis and evaluation workflow.
Conclusion
This compound serves as a readily accessible and versatile starting material for the synthesis of diverse and biologically significant molecules. The protocols outlined in these application notes for the synthesis of Pindolol and novel pyrazole-based anti-tumor agents demonstrate the utility of this building block in both established pharmaceutical manufacturing and exploratory drug discovery. Further investigation into the functionalization of the this compound scaffold is warranted to explore the full potential of its derivatives in various therapeutic areas.
References
- 1. Pindolol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 3. Electrophysiological and neurochemical evidence that pindolol has agonist properties at the 5-HT1A autoreceptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Pindolol binding to 5-HT1A receptors in the human brain confirmed with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1H-indol-4-ol Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1H-indol-4-ol synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the starting materials, such as 1-tosyl-1H-indol-4-ol or other precursors, are of high purity. Impurities can lead to unwanted side reactions and inhibit catalyst activity.
-
Reaction Conditions:
-
Temperature: Inadequate or excessive temperature can negatively impact the reaction. For the microwave-assisted deprotection of 1-tosyl-1H-indol-4-ol, a temperature of 90°C has been shown to be effective.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times leading to product degradation can result in lower yields.
-
Reagent Stoichiometry: Ensure the correct molar ratios of reactants and reagents are used. For instance, in the deprotection of 1-tosyl-1H-indol-4-ol, an excess of sodium hydroxide is utilized.[1]
-
-
Atmosphere: Some indole syntheses are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely byproducts and how can I minimize their formation?
A2: The formation of byproducts is a common issue. Here are some potential causes and solutions:
-
Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in syntheses involving cyclization, the formation of regioisomers is a possibility.
-
Product Degradation: this compound, being a phenol, can be susceptible to oxidation, especially under harsh reaction or workup conditions. Using a mild reducing agent, such as sodium hydrosulfite, during workup can sometimes prevent degradation.[2]
-
Incomplete Deprotection: If using a protected starting material like 1-tosyl-1H-indol-4-ol, incomplete removal of the tosyl group will result in a mixture of product and starting material. Ensure sufficient reaction time and appropriate conditions for complete deprotection.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: Purification of this compound can be challenging. Here are some suggested methods:
-
Extraction: After quenching the reaction, extraction with a suitable organic solvent like ethyl acetate is a common first step. Washing the organic layer with water and brine can help remove inorganic impurities.[1]
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying indole derivatives. A solvent system of ethyl acetate in hexane is often effective.[1] The polarity of the eluent can be adjusted based on the separation observed on TLC.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.
Quantitative Data Summary
The following table summarizes quantitative data for a reported microwave-assisted synthesis of this compound.[1]
| Parameter | Value |
| Starting Material | 1-tosyl-1H-indol-4-ol |
| Reagents | Sodium hydroxide, Water |
| Method | Microwave irradiation |
| Power | 70W |
| Temperature | 90°C |
| Time | 2 minutes |
| Yield | ~92% |
| Melting Point | 93°C - 97°C |
Experimental Protocols
Microwave-Assisted Synthesis of this compound from 1-tosyl-1H-indol-4-ol [1]
This protocol describes the deprotection of 1-tosyl-1H-indol-4-ol using microwave irradiation to yield this compound.
Materials:
-
1-tosyl-1H-indol-4-ol (250 mg)
-
Sodium hydroxide (350 mg)
-
Water (3 mL)
-
Hydrochloric acid
-
Sodium chloride
-
Ethyl acetate
-
10 mL sealed microwave synthesizer tube
Procedure:
-
A mixture of sodium hydroxide (350 mg) and water (3 mL) is heated in a 10 mL sealed tube in a CEM Microwave synthesizer for 30 seconds at 50°C.
-
To this hot solution, add 1-tosyl-1H-indol-4-ol (250 mg).
-
Heat the reaction mixture using 70W power at 90°C for 2 minutes with high stirring in the microwave synthesizer.
-
Cool the reaction mixture to 10°C.
-
Acidify the mixture with hydrochloric acid.
-
Add sodium chloride to the mixture.
-
Extract the product with ethyl acetate (2 x 10 mL).
-
Wash the combined ethyl acetate layers with water.
-
Evaporate the ethyl acetate layer under vacuum below 50°C to yield this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Purifying Crude 1H-indol-4-ol via Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of crude 1H-indol-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallizing this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The process involves dissolving the crude this compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the this compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or have different solubility profiles, remain dissolved in the surrounding solution (mother liquor).[1][2][3]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallizing this compound should meet the following criteria:
-
High solubility at high temperatures: The compound should be very soluble in the boiling solvent.[4]
-
Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize crystal recovery.[4]
-
Appropriate boiling point: The solvent's boiling point should be below the melting point of this compound to prevent the compound from "oiling out."[5][6]
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.
Based on literature for similar compounds, suitable solvent systems for this compound, which is a polar compound, could include n-hexane, or mixed solvent systems like methanol-water or ethanol-water.[7][8]
Q3: My this compound sample is colored. How can I decolorize it during recrystallization?
If the hot solution of this compound is colored, you can add a small amount of activated charcoal to the solution after removing it from the heat source.[9][10] The activated charcoal will adsorb the colored impurities. After adding the charcoal, reheat the solution to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. This is the most common reason for crystallization failure.[6] 2. The solution is supersaturated. [1] | 1. Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[5][6] 2. Induce crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create a nucleation site.[1][4] Alternatively, add a "seed" crystal of pure this compound to the solution.[1][5] |
| The compound "oils out" instead of forming crystals. | 1. The melting point of the compound is lower than the boiling point of the solvent. [6] 2. The solution is cooling too quickly. 3. The sample is significantly impure. [6] | 1. Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.[2] 2. Insulate the flask to slow down the cooling rate. 3. Consider a different solvent or solvent system. A solvent with a lower boiling point may be necessary. |
| The recrystallization yield is very low. | 1. Too much solvent was used during dissolution. [1] 2. The solution was not cooled sufficiently or for long enough. 3. Premature crystallization occurred during hot filtration. 4. Too much solvent was used to wash the crystals. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. [11] 2. Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation. [5][12] 3. Pre-heat the funnel and filter paper for hot filtration. [9][10] 4. Wash the collected crystals with a minimal amount of ice-cold solvent. [9][10] |
| The purified crystals are still impure. | 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent was not appropriate for removing the specific impurities present. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals.[2][5] 2. Re-recrystallize the sample , potentially using a different solvent system. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Single Solvent System (n-Hexane)
This protocol is based on a documented method for the recrystallization of 4-hydroxyindole.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of n-hexane and heat the mixture gently with stirring. Continue adding small portions of hot n-hexane until the solid completely dissolves.[2] Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and fluted filter paper and place them on a receiving flask. Quickly pour the hot solution through the filter paper.[2][9]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[9] For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.[9][10]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.[9]
Protocol 2: Recrystallization of this compound using a Mixed Solvent System (Methanol-Water)
This protocol is adapted from methods used for purifying indole.[7]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the saturation point has been reached.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using an ice-cold methanol-water mixture for washing the crystals.
Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| n-Hexane | 69 | Non-polar | Documented for recrystallizing 4-hydroxyindole.[8] Good for less polar impurities. |
| Ethanol | 78 | Polar | A common solvent for polar organic compounds.[2] |
| Methanol | 65 | Polar | Often used in mixed solvent systems with water for polar compounds.[7][13] |
| Water | 100 | Very Polar | Can be effective for polar compounds, but its high boiling point may lead to oiling out.[14] Often used as an anti-solvent. |
| Ethyl Acetate | 77 | Medium Polarity | Can be a good alternative if other solvents are not effective. |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. Recrystallization [wiredchemist.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reagents & Solvents [chem.rochester.edu]
Troubleshooting low yield in the synthesis of 1H-indol-4-ol derivatives
Technical Support Center: Synthesis of 1H-indol-4-ol Derivatives
Welcome to the technical support center for the synthesis of this compound derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly low reaction yields, encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: My synthesis is resulting in a very low yield or no desired product. What are the general factors I should investigate first?
Low yields in the synthesis of indole derivatives, including this compound, can be attributed to several common factors. A systematic approach to troubleshooting is crucial.[1][2] Key areas to investigate include:
-
Purity of Starting Materials : Impurities in precursors like arylhydrazines, carbonyl compounds, or aminophenols can introduce unwanted side reactions that consume reactants and complicate purification.[2] Ensure all starting materials are of high purity.
-
Reaction Conditions : Indole syntheses are often highly sensitive to temperature, reaction time, and the concentration and choice of catalyst.[1][2] Sub-optimal conditions can lead to decomposition, tar formation, or favor competing side reactions.[1]
-
Atmosphere Control : Certain intermediates or reagents may be sensitive to oxygen or moisture. Conducting reactions under an inert atmosphere (e.g., Argon or Nitrogen) can sometimes prevent degradation and improve yields.
-
Protecting Group Strategy : The free hydroxyl group on the 4-position of the indole precursor can be reactive under certain conditions. Protecting this group may be necessary to prevent side reactions.[3]
Q2: I am using the Fischer indole synthesis to prepare a 4-hydroxyindole derivative, but the yield is poor and I'm observing significant tar formation. What can I do?
The Fischer indole synthesis, while versatile, is known for its harsh acidic conditions and high temperatures, which can lead to low yields and the formation of polymeric byproducts, especially with sensitive substrates.[1][4]
Possible Causes and Solutions:
-
Inappropriate Acid Catalyst : The choice of acid is critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not be effective.[1] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][4] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1]
-
Sub-optimal Temperature : High temperatures promote tar formation.[1] It is advisable to start with milder conditions and increase the temperature gradually while monitoring the reaction by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes offer faster reaction times and improved yields by providing rapid, uniform heating.[1][5]
-
Substituent Effects : Electron-donating groups on the carbonyl starting material can sometimes favor N-N bond cleavage over the desired cyclization, leading to byproducts.[6] For these substrates, exploring milder conditions or alternative synthetic routes is recommended.[1]
Q3: In my Nenitzescu synthesis of a 5-hydroxyindole, I am getting a 5-hydroxybenzofuran as the major side product, which lowers the yield of my desired indole. How can I improve selectivity?
The formation of 5-hydroxybenzofurans is a well-known competing pathway in the Nenitzescu reaction.[7][8] The outcome is highly dependent on the reaction conditions and the specific substrates used.[8][9]
Strategies to Favor Indole Formation:
-
Catalyst Selection : The choice of catalyst can significantly influence chemoselectivity. While acids like CuCl₂, FeCl₃, and TFA have been shown to favor benzofuran formation, zinc halides (e.g., ZnCl₂, ZnBr₂) are known to promote the formation of the desired 5-hydroxyindole.[7]
-
Solvent Choice : The reaction generally performs best in highly polar solvents.[10] Nitromethane, in particular, has been identified as a suitable solvent for favoring indole formation, especially when used with a zinc-based catalyst.[7]
Q4: Do I need to protect the hydroxyl group when synthesizing this compound derivatives?
The necessity of a protecting group for the phenolic hydroxyl depends on the chosen synthetic route and the reaction conditions.[11]
-
When to Protect : If the synthesis involves reagents that can react with a free hydroxyl group (e.g., strong bases, certain oxidizing or reducing agents, or organometallics), protection is essential.[3] Common protecting groups for hydroxyls include silyl ethers (e.g., TBS, TIPS), which are stable under many conditions but can be removed with fluoride ions, and various ethers or acetals.[3][12]
-
When Not to Protect : Some methods, like certain variations of the Bischler-Möhlau reaction, can be performed without protecting the phenolic hydroxyl, which simplifies the overall synthetic sequence.[11]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound derivatives.
Caption: Troubleshooting logic for low yields in this compound synthesis.
Data on Reaction Optimization
Optimizing reaction parameters is key to improving yield. The following tables summarize data from various studies.
Table 1: Optimization of Nenitzescu Indole Synthesis
This table shows the effect of different catalysts and solvents on the yield of a 5-hydroxyindole derivative, a reaction class relevant to hydroxyindole synthesis.
| Entry | Catalyst (10 mol%) | Solvent | Yield (%) |
| 1 | (R)-cat1 | DCM | Traces |
| 2 | (R,R)-cat2 | DCM | 67 |
| 3 | (R,R)-cat2 | DCE | 83 |
| 4 | (R,R)-cat2 | MeNO₂ | 97 |
| Data adapted from a study on atroposelective Nenitzescu indole synthesis.[13] The results highlight the significant impact of solvent and catalyst choice on product yield. |
Table 2: Synthesis of 4-Hydroxyindole Derivative via Bischler-Möhlau Reaction
This table compares yields for different 4-hydroxyindole derivatives synthesized from m-aminophenol and various benzoins.
| Benzoin Starting Material | 4-Hydroxyindole Product | Yield (%) |
| Benzoin 2a | Product 4a | 15 |
| Benzoin 2b | Product 4b | 18 |
| Benzoin 2c | Product 4c | 17 |
| Data adapted from a study on the modified Bischler reaction.[11] Yields were obtained after separation from the major 6-hydroxyindole isomer via column chromatography. |
Competing Reaction Pathways
Understanding potential side reactions is crucial for troubleshooting low yields. The Nenitzescu synthesis, for instance, has a common competing pathway that can divert starting material away from the desired indole product.
Caption: Divergent reaction pathways in the Nenitzescu synthesis.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1-Tosyl-1H-indol-4-ol
This protocol describes the aromatization of a ketone precursor to the corresponding 4-hydroxyindole derivative using microwave irradiation.
-
Starting Material : 1-Tosyl-3-bromo-6,7-dihydro-1H-indol-4(5H)-one.
-
Reagents and Solvent : Lithium Carbonate (Li₂CO₃), Lithium Bromide (LiBr), and Dimethylformamide (DMF).
-
Procedure : a. In a 10 mL sealed microwave vial, suspend the starting material (300 mg) in DMF (3 mL). b. Add Li₂CO₃ (1.5 equivalents) and LiBr (1.5 equivalents) to the suspension. c. Seal the vial and place it in a CEM Microwave synthesizer. d. Irradiate the reaction mixture with 70W power at 120°C for 5 minutes under high stirring. e. After completion (monitored by TLC), cool the reaction mixture to room temperature. f. Pour the mixture into ice-cold water and extract with Ethyl Acetate (3 x 15 mL). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. h. Purify the crude product by column chromatography to yield 1-tosyl-1H-indol-4-ol. Adapted from a procedure reporting a yield of approximately 89%.[5]
Protocol 2: Modified Bischler-Möhlau Synthesis of 2,3-Diphenyl-1H-indol-4-ol
This protocol describes the synthesis of 4-hydroxyindoles from an aminophenol and benzoin under acidic conditions.
-
Starting Materials : m-Aminophenol and Benzoin.
-
Reagents : 10M Hydrochloric acid.
-
Procedure : a. Add benzoin (1 equivalent) to m-aminophenol (3 equivalents). b. Add hydrochloric acid (1.5 mL of 10M solution per 0.082 mmol of aminophenol). c. Heat the reaction mixture for 30 minutes at 135°C. The removal of distilled water can be facilitated using a weak vacuum and a Dean-Stark apparatus.[11] d. After cooling, process the reaction mixture for workup and purification. e. The 4-hydroxyindole isomer is typically separated from the 6-hydroxyindole isomer using column chromatography (e.g., CH₂Cl₂:C₆H₁₄ 1:1).[11] This reaction produces a mixture of 4-hydroxy and 6-hydroxy isomers, with the 6-hydroxy isomer often being the major product.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. actascientific.com [actascientific.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters [mdpi.com]
- 10. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]
Technical Support Center: Stability and Degradation of 1H-Indol-4-ol in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving 1H-indol-4-ol. The information is designed to help you understand and mitigate the stability challenges associated with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What does this indicate?
A1: A color change, often to a yellowish or brownish hue, is a common indicator of this compound degradation. The indole ring is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric products. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The stability of this compound is primarily affected by pH, temperature, light exposure, and the presence of oxidizing agents.[1] As a phenolic and indolic compound, it is susceptible to both acid-base catalyzed reactions and oxidative degradation.
Q3: What are the optimal storage conditions for this compound solutions?
A3: To ensure maximum stability, this compound solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or aluminum foil, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2] For aqueous solutions, it is crucial to control the pH, as both highly acidic and alkaline conditions can promote degradation.
Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A4: The appearance of new peaks in your chromatogram is likely due to the formation of degradation products. Depending on the experimental conditions, these could arise from hydrolysis, oxidation, or photodegradation. It is recommended to perform a forced degradation study to identify potential degradants and develop a stability-indicating analytical method.[3]
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, you should:
-
Prepare fresh solutions immediately before use.
-
Use high-purity solvents and deoxygenated buffers.
-
Protect your solutions from light at all times.
-
Maintain a controlled temperature and pH.
-
Consider the use of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), although their compatibility with your specific assay should be verified.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of compound potency in an aqueous buffer. | pH-mediated hydrolysis or oxidation. The hydroxyl and amine functionalities of the indole ring can be susceptible to acid or base catalysis. The indole ring is also prone to oxidation, which can be accelerated in aqueous media. | Optimize the pH of the buffer. Indole itself is most stable in the pH range of 4-8.[1] Prepare buffers with deoxygenated water. Consider preparing stock solutions in an anhydrous organic solvent like DMSO and diluting into the aqueous buffer immediately before the experiment. |
| Formation of a precipitate in the solution upon storage. | Degradation to less soluble products or exceeding solubility limits. Degradation products may have different solubility profiles than the parent compound. | Visually inspect for precipitates. If observed, attempt to redissolve by gentle warming or sonication. If this fails, the solution has likely degraded. Filter the solution through a 0.22 µm filter before use and re-quantify the concentration using a validated analytical method. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound across samples. This can be due to minor differences in light exposure, temperature, or time between solution preparation and analysis. | Standardize all experimental parameters meticulously. Prepare a master mix of the this compound solution to be added to all replicates simultaneously. Protect all samples from light throughout the experiment. |
| Baseline noise or ghost peaks in HPLC chromatograms. | On-column degradation or carryover from previous injections. The acidic or basic nature of the mobile phase or the column matrix can sometimes induce degradation. | Ensure the mobile phase pH is compatible with this compound. Use a guard column to protect the analytical column. Implement a robust column washing protocol between injections. |
Quantitative Data Summary
| Stress Condition | Parameter | Value | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |
| Acid Hydrolysis | Acid | 0.1 M HCl | ~15% | Hydroxylated and/or dimeric species |
| Temperature | 60°C | |||
| Duration | 24 hours | |||
| Base Hydrolysis | Base | 0.1 M NaOH | ~20% | Ring-opened products, oxidized species |
| Temperature | 60°C | |||
| Duration | 24 hours | |||
| Oxidative | Oxidant | 3% H₂O₂ | ~35% | Indolone, dihydroxyindole, and oligomers |
| Temperature | Room Temp. | |||
| Duration | 24 hours | |||
| Photolytic | Light Source | UV Lamp (254 nm) | ~25% | Dimeric and photo-oxidized products |
| Duration | 24 hours | |||
| Thermal | Temperature | 80°C (in solution) | ~10% | Oxidized and dimeric species |
| Duration | 48 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
- Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
- Thermal Degradation: Incubate 2 mL of the stock solution at 80°C for 48 hours.
3. Sample Analysis:
- After the specified duration, cool the samples to room temperature.
- Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
- Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC-UV method.[4][5] An LC-MS/MS method can be used for the identification and characterization of degradation products.[6][7]
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 270-280 nm) and a broader range to detect degradation products.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
Visualizations
Proposed Degradation Pathways
Disclaimer: The following diagrams illustrate plausible degradation pathways for this compound based on the known chemistry of indoles and phenols. These pathways have not been experimentally confirmed for this specific molecule.
Caption: Proposed Oxidative and Dimerization Pathways of this compound.
Caption: Proposed Hydrolytic Degradation Pathways of this compound.
Experimental Workflow
Caption: Workflow for Forced Degradation Study of this compound.
References
- 1. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ricerca.unich.it [ricerca.unich.it]
Preventing oxidation of 1H-indol-4-ol during storage and handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of 1H-indol-4-ol to prevent its oxidation. Given its sensitivity to atmospheric conditions, light, and temperature, adherence to these protocols is crucial for maintaining the integrity of the compound for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound is primarily caused by oxidation. The electron-rich indole ring, particularly with the activating hydroxyl group, is susceptible to reaction with atmospheric oxygen. Exposure to light and elevated temperatures can accelerate this oxidative degradation.
Q2: How should I store solid this compound for long-term stability?
A2: For long-term storage, solid this compound should be kept in a cool, dark, and dry environment.[1] It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, light-resistant container like an amber vial. Ideal storage temperatures are -20°C or -80°C.
Q3: What is the recommended procedure for storing solutions of this compound?
A3: Solutions of this compound are also prone to degradation and should be prepared fresh whenever possible. If storage is necessary, use deoxygenated solvents and store the solution in a tightly sealed vial under an inert atmosphere at low temperatures (-20°C to -80°C). Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?
A4: While hydroxyindoles themselves possess antioxidant properties, the addition of other antioxidants to solutions of this compound may offer further protection, particularly in the presence of other reactive species.[2][3][4] However, the compatibility and potential interference of any added antioxidant with downstream applications must be carefully evaluated. Some studies on related compounds have explored the use of agents like ascorbic acid or vitamin E.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of solid this compound (e.g., turning pink or brown) | Oxidation due to exposure to air and/or light. | - Discard the discolored compound as its purity is compromised. - Ensure future storage is under an inert atmosphere and protected from light. - When handling, minimize exposure to ambient air by working quickly or using a glovebox. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis of a recently prepared solution | Degradation of this compound in solution. | - Prepare fresh solutions for analysis. - Use high-purity, deoxygenated solvents. - If using a buffered mobile phase, ensure the pH is compatible with the stability of the compound. |
| Inconsistent or poor results in biological assays | Degradation of this compound leading to reduced potency or the presence of interfering byproducts. | - Use a freshly prepared solution of this compound for each experiment. - Confirm the purity of the solid compound before preparing solutions. - Store stock solutions in small, single-use aliquots under an inert atmosphere at -80°C to avoid repeated freeze-thaw cycles and exposure to air. |
Data on Stability of this compound
| Condition | Solid State Stability | Solution Stability | Recommendations |
| Air (Oxygen) | Poor | Very Poor | Handle and store under an inert atmosphere (e.g., Argon, Nitrogen). |
| Light | Poor | Poor | Store in light-resistant containers (e.g., amber vials) or protect from light. |
| Elevated Temperature (>25°C) | Moderate to Poor | Poor | Store at low temperatures (-20°C or -80°C). |
| Acidic Conditions (pH < 4) | Moderate | Poor | Avoid acidic conditions where possible. Use buffered solutions if necessary and prepare fresh. |
| Basic Conditions (pH > 8) | Moderate | Poor | Avoid basic conditions where possible. Use buffered solutions if necessary and prepare fresh. |
Experimental Protocols
Protocol for Handling and Aliquoting Solid this compound
This protocol describes the safe handling and aliquoting of solid this compound to minimize exposure to air and moisture.
Materials:
-
Glovebox or Schlenk line with an inert atmosphere (Argon or Nitrogen)
-
Spatula
-
Analytical balance
-
Multiple pre-weighed, amber glass vials with screw caps or septa
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Preparation: Place the sealed container of this compound, along with all necessary equipment (spatula, vials, etc.), into the antechamber of the glovebox.
-
Inert Atmosphere: Purge the antechamber with the inert gas according to the glovebox's standard operating procedure.
-
Transfer: Once the antechamber is under the inert atmosphere, transfer all materials into the main chamber of the glovebox.
-
Equilibration: Allow the container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Aliquoting: Carefully open the main container. Using a clean spatula, weigh the desired amount of this compound and transfer it to a pre-weighed amber vial.
-
Sealing: Tightly seal the vial. If using a septum, ensure it is securely crimped.
-
Repeat: Repeat steps 5 and 6 for each aliquot.
-
Storage: Store the aliquoted vials in a desiccator inside a -20°C or -80°C freezer.
-
Cleanup: Securely close the main container of this compound before removing it and other equipment from the glovebox.
Protocol for Monitoring the Stability of this compound by HPLC
This protocol outlines a general method for monitoring the stability of a this compound solution over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
This compound
-
High-purity, deoxygenated solvent (e.g., acetonitrile or methanol)
-
High-purity, deoxygenated water
-
Volumetric flasks and pipettes
-
Amber HPLC vials
Procedure:
-
Stock Solution Preparation: Inside a glovebox or under a stream of inert gas, accurately weigh a known amount of this compound and dissolve it in a known volume of deoxygenated solvent to create a stock solution.
-
Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the this compound peak. This will serve as the initial time point.
-
Sample Storage: Store the remaining stock solution under the desired test conditions (e.g., at room temperature exposed to light, at 4°C in the dark, at -20°C in the dark).
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. The appearance of new peaks should also be noted as these may represent degradation products.
Visualizations
Caption: Plausible oxidation pathway of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of 5-hydroxytryptophan, 5-hydroxyindole, and DOPA against microsomal lipid peroxidation and its dependence on vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up of 1H-Indol-4-ol Production
Welcome to the technical support center for the production of 1H-indol-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this compound synthesis. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the production of this compound?
A1: Scaling up the synthesis of this compound, a substituted indole, presents several common challenges. These include a significant drop in yield, managing exothermic reactions, limitations in mass and heat transfer in larger reactors, and the formation of tars or polymeric byproducts.[1][2] The presence of the hydroxyl group on the indole ring can also introduce specific issues such as susceptibility to oxidation.
Q2: How does the hydroxyl group at the 4-position influence the synthesis and scale-up of this compound?
A2: The phenolic hydroxyl group in this compound can affect the reactivity of the molecule. It is an electron-donating group, which can influence the regioselectivity of certain indole formation reactions.[3] Additionally, phenolic compounds can be sensitive to oxidation, especially at elevated temperatures or in the presence of certain catalysts, potentially leading to colored impurities and reduced yield.[4][5] Careful control of the reaction atmosphere (e.g., using an inert gas) and temperature is crucial.
Q3: What are the recommended purification strategies for this compound at a larger scale?
A3: While laboratory-scale purification often relies on silica gel column chromatography, this method can be impractical and costly at a larger scale. For pilot and industrial scale, alternative purification techniques are recommended. These include:
-
Recrystallization: This is a cost-effective method for obtaining high-purity solid products, provided a suitable solvent system can be identified.
-
Adsorption Chromatography: Using resins like Diaion® HP20 or Amberlite® XAD7HP can be effective for purifying phenolic compounds from crude extracts at a pilot scale.[6][7]
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a viable option.
Q4: Are there any specific safety precautions to consider during the scale-up of this compound synthesis?
A4: Yes, several safety precautions are critical. Many indole syntheses are exothermic, and poor heat management in large reactors can lead to thermal runaway.[8] Ensure that the reactor has adequate cooling capacity and that temperature is carefully monitored. Some reagents used in indole synthesis, such as strong acids or bases, and flammable solvents, pose significant hazards at a larger scale. Always conduct a thorough safety review before any scale-up operation.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the scale-up of this compound production.
Issue 1: Significant Drop in Yield Upon Scale-Up
| Potential Cause | Troubleshooting Steps |
| Mass and Heat Transfer Limitations | - Improve mixing efficiency by using an appropriate stirrer design and optimizing the stirring speed. - Ensure uniform heating and cooling of the reactor to avoid localized hot or cold spots. - Consider using a continuous flow reactor for better heat and mass transfer.[1] |
| Exothermic Reaction Out of Control | - Implement a more robust temperature control system. - Add reagents portion-wise or via a syringe pump to control the reaction rate and heat generation. - Ensure the reactor's cooling system is sufficient for the scale of the reaction.[8] |
| Impurity Profile of Starting Materials | - Analyze the purity of starting materials from bulk suppliers, as they may contain impurities not present in lab-grade reagents. - Purify starting materials if necessary before use in the large-scale reaction. |
| Change in Reaction Kinetics | - Re-optimize reaction parameters such as temperature, concentration, and reaction time for the larger scale. |
Issue 2: Formation of Tar or Polymeric Byproducts
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Lower the reaction temperature and monitor for any impact on reaction time and yield. - Use a jacketed reactor with efficient cooling to prevent temperature spikes.[1] |
| Inappropriate Acid Catalyst or Concentration | - Screen different Brønsted or Lewis acids to find one that minimizes side reactions. - Optimize the concentration of the acid catalyst. |
| Prolonged Reaction Time | - Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction once the starting material is consumed. |
| Poor Solubility of Intermediates | - Select a solvent that ensures all reactants and intermediates remain in solution throughout the reaction.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities in Chromatography | - If using column chromatography, experiment with different solvent systems and stationary phases (e.g., alumina). - Consider reverse-phase chromatography. |
| Product Oiling Out During Crystallization | - Screen a wider range of crystallization solvents and solvent mixtures. - Control the cooling rate during crystallization; slower cooling often promotes better crystal formation. |
| Presence of Colored Impurities | - Treat the crude product with activated carbon to remove colored impurities. - The presence of colored impurities may indicate oxidation of the phenolic hydroxyl group. Ensure future reactions are carried out under an inert atmosphere. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: Microwave-Assisted Synthesis of this compound (Lab Scale)
This protocol is adapted from a microwave-assisted method and is suitable for rapid lab-scale synthesis.[9]
Step 1: Preparation of 1-tosyl-1H-indol-4-ol
-
In a 10 mL sealed microwave tube, combine 5-bromo-1-tosyl-6,7-dihydro-1H-indol-4(5H)-one (200 mg, 0.543 mmol), lithium chloride (24 mg, 0.57 mmol), and lithium carbonate (44 mg, 0.597 mmol) in dimethylformamide (4 mL).
-
Irradiate the mixture in a CEM Microwave synthesizer.
-
After the reaction is complete, filter to remove inorganics and wash with DMF.
-
To the combined DMF solution, add 25 mL of water and extract with toluene (2 x 10 mL).
-
Extract the combined toluene layers with a 5% NaOH solution (2x).
-
Neutralize the aqueous sodium salt solution with hydrochloric acid.
-
Filter, wash with water, and dry the resulting solid to obtain 1-tosyl-1H-indol-4-ol.
Step 2: Deprotection to this compound
-
In a 10 mL sealed microwave tube, heat a mixture of sodium hydroxide (350 mg) and water (3 mL) at 50°C for 30 seconds in a CEM Microwave synthesizer.
-
To this hot solution, add 1-tosyl-1H-indol-4-ol (250 mg).
-
Heat the reaction mixture at 90°C for 2 minutes with high stirring, using 70W power.
-
Cool the reaction mixture to 10°C and acidify with hydrochloric acid.
-
Add sodium chloride to the mixture and extract with ethyl acetate (2 x 10 mL).
-
Wash the combined ethyl acetate layers with water.
-
Evaporate the ethyl acetate layer under vacuum below 50°C to yield this compound.
| Parameter | Value |
| Yield | ~92%[9] |
| Melting Point | 93°C - 97°C[9] |
Protocol 2: Synthesis of 4-Hydroxyindole from 1,3-Cyclohexanedione and 2-Aminoethanol (Conceptual Scale-Up)
This protocol is based on a patented method and outlines a potential route for larger-scale production.[10]
Step 1: Enamine Formation
-
In a suitable reactor, charge 1,3-cyclohexanedione and 2-aminoethanol.
-
Heat the reaction mixture to a temperature between 50-150°C to form the enamine intermediate. Water is a byproduct of this reaction.
Step 2: Catalytic Dehydrogenation and Cyclization
-
The enamine from Step 1 is then subjected to catalytic dehydrogenation to form this compound.
-
A supported metal catalyst, such as Pd, Pt, Rh, Ir, or Ru on a carrier like activated carbon or alumina, is used.
-
The reaction is carried out in a suitable solvent at an elevated temperature. Hydrogen gas is a byproduct.
-
Upon completion, the catalyst is filtered off, and the product is isolated from the reaction mixture.
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield in this compound Scale-Up
Caption: Troubleshooting workflow for low yield in this compound scale-up.
Diagram 2: Experimental Workflow for Microwave-Assisted Synthesis of this compound
Caption: Workflow for the microwave-assisted synthesis of this compound.
Diagram 3: Logical Relationship for Purification Strategy Selection
Caption: Decision tree for selecting a suitable purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenolic Compounds and Its Linkage | Encyclopedia MDPI [encyclopedia.pub]
- 5. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Extraction of Phenolic Compounds from Artichoke By-Products: Pilot-Scale Comparison of Ultrasound, Microwave, and Combined Methods with Pectinase Pre-Treatment [mdpi.com]
- 7. Extraction, Purification and In Vitro Antioxidant Activity Evaluation of Phenolic Compounds in California Olive Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. actascientific.com [actascientific.com]
- 10. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
Technical Support Center: Analysis of 1H-Indol-4-ol Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 1H-indol-4-ol and its potential degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing indole-containing compounds like this compound by LC-MS?
A1: Indole-containing compounds can present several analytical challenges. The indole ring is electron-rich and susceptible to oxidation.[1] Structurally similar compounds, including other indole derivatives, may have the same nominal mass-to-charge ratio (m/z) or co-elute, creating analytical difficulties.[2] Furthermore, issues like poor peak shape, signal suppression, and contamination are common hurdles in LC-MS analysis.[2][3][4]
Q2: What are the likely degradation pathways for this compound under stress conditions?
A2: While specific data on this compound is limited, indole rings are generally susceptible to oxidation, particularly at the C2 and C3 positions, which can lead to the formation of oxindole derivatives.[1] Hydrolysis and photodegradation are also common degradation pathways for many pharmaceutical compounds.[5][6][7] Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions are recommended to identify potential degradation products.[1][8][9]
Q3: How can I minimize matrix effects when analyzing this compound from complex samples?
A3: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or QuEChERS can significantly clean up samples by removing interfering matrix components.[2]
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to ensure good separation between your analyte and co-eluting matrix components is essential.[2]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help compensate for consistent matrix effects.[2]
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard can help correct for variability in matrix effects between samples.[2]
Q4: What are the best practices for storing this compound and its solutions to prevent degradation?
A4: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[1] Using amber vials is recommended to protect the compound from light exposure, which can induce photodegradation.[1][5]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Inappropriate Sample Diluent | Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.[2] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column.[2] |
| Sub-optimal Column Temperature | Increase the column temperature (e.g., to 40-50 °C) to improve peak shape.[2] |
| Sample Overloading | Reduce the injection volume or the concentration of the sample.[10] |
Issue 2: Low Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Steps |
| Ion Suppression from Matrix | Improve sample cleanup using SPE or other extraction techniques. Dilute the sample to reduce the concentration of matrix components.[2][4] |
| Incorrect MS/MS Parameters | Optimize the precursor and product ion selection, collision energy, and other instrument parameters for this compound.[2] Perform an infusion of the analyte to tune MS parameters.[3] |
| Sample Degradation | Prepare a fresh sample and ensure proper storage conditions.[11] |
| Contamination of the Ion Source | Clean the ion source regularly.[12] |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Preparation | Prepare fresh mobile phases to rule out issues from evaporation, contamination, or incorrect composition.[10] |
| Airlock in LC Tubing | Purge the pumps to remove any air bubbles.[11] |
| Column Temperature Fluctuations | Use a thermostatically controlled column compartment to maintain a stable temperature.[10] |
| Leaks in the System | Manually confirm the flow rate and check for any leaks in the system.[10] |
Issue 4: High Background Noise or Unexpected Peaks
| Possible Cause | Troubleshooting Steps |
| Contamination from Solvents or Labware | Use high-purity LC-MS grade solvents and reagents. Use glass or polypropylene labware to avoid plasticizers.[2] |
| Carryover from Previous Injections | Inject a blank solvent after high-concentration samples.[12] Flush the sample injection system between runs.[12] |
| Co-eluting Isobaric Interference | Improve chromatographic separation by modifying the gradient, mobile phase composition, or using a different column.[2] |
| Mobile Phase Additives | Use the lowest necessary concentration of high-quality mobile phase additives.[12] |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the stock solution with 0.1 M HCl at 60°C.[1]
-
Basic Hydrolysis: Incubate the stock solution with 0.1 M NaOH at 60°C.[1]
-
Oxidative Degradation: Incubate the stock solution with 3% H₂O₂ at room temperature.[1]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.[1]
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C).[7]
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample, neutralize if necessary, dilute to a suitable concentration, and analyze by LC-MS.[1]
Protocol 2: Generic LC-MS/MS Method for Indole Compounds
-
LC System: HPLC or UHPLC system.
-
Column: A C18 column is commonly used for the separation of indole compounds.[13][14][15]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start with a low percentage of organic phase (B), gradually increasing to elute more hydrophobic compounds. A run time of 10-15 minutes is common.[13][14]
-
MS System: Tandem mass spectrometer (e.g., QqQ or Q-TOF).
-
Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode are commonly used for indole compounds.[13][14]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for untargeted analysis.[13][14]
-
MS/MS Parameters: Optimize precursor ion, product ions, and collision energy for this compound and its potential degradation products.
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound
| Degradation Product ID | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Structure | Stress Condition |
| DP1 | |||||
| DP2 | |||||
| DP3 | |||||
| DP4 |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 | |
| Limit of Detection (LOD) | S/N ≥ 3 | |
| Limit of Quantification (LOQ) | S/N ≥ 10 | |
| Precision (%RSD) | < 15% | |
| Accuracy (%Recovery) | 85-115% | |
| Matrix Effect (%) | 80-120% |
Visualizations
Caption: Experimental workflow for the analysis of this compound degradation products.
Caption: A logical workflow for troubleshooting common LC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromacademy.com [chromacademy.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. restek.com [restek.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. zefsci.com [zefsci.com]
- 13. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Optimizing reaction conditions for microwave-assisted 1H-indol-4-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the microwave-assisted synthesis of 1H-indol-4-ol. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for the synthesis of this compound?
Microwave-assisted organic synthesis (MAOS) offers several key benefits over conventional heating methods for indole synthesis. These include dramatically reduced reaction times (often from hours to minutes), increased reaction rates, and frequently improved yields with cleaner reaction profiles and reduced byproduct formation.[1] This efficiency can significantly accelerate research and development timelines.
Q2: What are the crucial parameters to control in a microwave-assisted synthesis of this compound?
The critical parameters to monitor and optimize are:
-
Temperature: Overheating can lead to decomposition of the starting materials and product, resulting in lower yields and the formation of tars.
-
Time: While microwave synthesis is rapid, insufficient reaction time will lead to incomplete conversion. The optimal time should be determined empirically.
-
Microwave Power: The power setting influences the rate of heating. It's essential to use a power level that allows for controlled heating to the target temperature without causing rapid decomposition.
-
Solvent: The choice of solvent is crucial as it must absorb microwave irradiation efficiently and be compatible with the reaction chemistry. Polar solvents are generally preferred.
-
Catalyst: The type and concentration of the acid or base catalyst are critical and often need to be optimized for the specific substrate.
Q3: Can I use a domestic microwave oven for this synthesis?
While some simple microwave-assisted reactions can be performed in a modified domestic oven, it is strongly discouraged for safety reasons. Laboratory-grade microwave reactors are equipped with specialized features for temperature and pressure control, which are essential for safe and reproducible synthesis, especially when working with sealed vessels and organic solvents.
Q4: What are the common synthetic routes for this compound that are amenable to microwave assistance?
Two common routes that can be adapted for microwave synthesis are:
-
Fischer Indole Synthesis: This classic method involves the reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. Microwave irradiation can significantly accelerate this reaction.
-
Deprotection of a Protected 4-Hydroxyindole: A common strategy involves the synthesis of a protected precursor, such as 1-tosyl-1H-indol-4-ol, followed by a rapid microwave-assisted deprotection step to yield the final product.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Increase the microwave irradiation time or temperature incrementally. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal catalyst concentration. | Screen different concentrations of the acid or base catalyst to find the optimal loading. | |
| Decomposition of starting material or product. | Reduce the reaction temperature or microwave power. Consider using a pulsed heating mode if available on your microwave reactor. | |
| Incorrect solvent. | Ensure a solvent with a suitable boiling point and dielectric properties for efficient microwave absorption is used. | |
| Poor quality of starting materials. | Use high-purity, dry reagents and solvents. | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | Lower the reaction temperature and monitor for improvements in the product-to-byproduct ratio. |
| Incorrect catalyst. | The choice of acid or Lewis acid in Fischer indole synthesis is crucial and substrate-dependent. Experiment with different catalysts (e.g., p-TSA, ZnCl₂, PPA).[3] | |
| Presence of oxygen for sensitive substrates. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Charring or Tar Formation | Localized overheating. | Ensure efficient stirring of the reaction mixture. If using a solid support, ensure it is evenly distributed. Reduce the microwave power. |
| Highly exothermic reaction. | Consider cooling the reaction vessel before and during the initial phase of irradiation. | |
| Difficulty in Product Purification | Presence of polar impurities. | Utilize column chromatography with a suitable solvent system. For this compound, a common eluent is a mixture of ethyl acetate and hexane.[2] |
| Product is unstable to the purification conditions. | Consider alternative purification methods such as recrystallization or acid-base extraction if the product is stable under these conditions. |
Data Presentation
Table 1: Reaction Conditions for Microwave-Assisted Synthesis of this compound via Deprotection of 1-tosyl-1H-indol-4-ol
| Starting Material | Reagents | Solvent | Power (W) | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1-tosyl-1H-indol-4-ol | Sodium Hydroxide | Water | 70 | 90 | 2 | ~92 | [2] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Fischer Indole Synthesis (General Examples)
| Reaction | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| Phenylhydrazine + Cyclohexanone | Conventional | Zinc Chloride | 3 min | 76 | [4] |
| Phenylhydrazine + Cyclohexanone | Microwave | Zinc Chloride | 3 min | 76 | [4] |
| Phenylhydrazine + Cyclohexanone | Microwave | p-TSA | 3 min | 91 | [4] |
| Phenylhydrazine + Propiophenone | Conventional | Acetic Acid | 8 hours | 75 | [1] |
| Phenylhydrazine + Propiophenone | Microwave | Eaton's Reagent | 10 min | 92 | [1] |
Experimental Protocols
Microwave-Assisted Synthesis of this compound from 1-tosyl-1H-indol-4-ol [2]
This protocol details the deprotection of 1-tosyl-1H-indol-4-ol to yield this compound using microwave irradiation.
Materials:
-
1-tosyl-1H-indol-4-ol (250 mg)
-
Sodium hydroxide (350 mg)
-
Water (3 mL)
-
10 mL sealed microwave reaction vial with a stir bar
-
CEM Microwave Synthesizer (or equivalent)
-
Hydrochloric acid
-
Sodium chloride
-
Ethyl acetate
Procedure:
-
In a 10 mL sealed microwave reaction vial, a mixture of sodium hydroxide (350 mg) and water (3 mL) is heated in a CEM Microwave synthesizer for 30 seconds at 50°C.
-
To this hot solution, add 1-tosyl-1H-indol-4-ol (250 mg).
-
Seal the vial and heat the reaction mixture using 70W power at 90°C for 2 minutes with high stirring.
-
After the reaction is complete, cool the reaction mixture to 10°C.
-
Acidify the cooled mixture with hydrochloric acid.
-
Add sodium chloride to the mixture and extract twice with 10 mL of ethyl acetate.
-
Wash the combined ethyl acetate layers with water.
-
Evaporate the ethyl acetate layer under vacuum at a temperature below 50°C to yield this compound.
Expected Yield: Approximately 106 mg (~92%).
Mandatory Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Validation & Comparative
A Comparative Analysis of Serotonin Receptor Binding: 1H-Indol-4-ol vs. Psilocin
For Researchers, Scientists, and Drug Development Professionals
Quantitative Binding Affinity Data
Psilocin exhibits a broad binding profile across various serotonin receptor subtypes, with a particularly high affinity for the 5-HT2A receptor, which is believed to be the primary target for its psychedelic effects. The binding affinities (Ki) of psilocin for several key human serotonin receptors are summarized in the table below. The inhibition constant (Ki) represents the concentration of a ligand required to occupy 50% of the receptors in a competition binding assay; a lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| Psilocin | ~100[1] | ~6 - 173[1][2] | ~14 - 311[1][2] |
| 1H-Indol-4-ol | Not Available | Not Available | Not Available |
Note: The range of Ki values for psilocin reflects variations across different studies and experimental conditions.
Structural Comparison and Putative Activity of this compound
This compound, also known as 4-hydroxyindole, is a simple indole derivative. Psilocin, chemically known as 4-hydroxy-N,N-dimethyltryptamine, shares the 4-hydroxyindole core but possesses a crucial N,N-dimethylaminoethyl side chain at the 3-position. This side chain is a common structural feature among tryptamine psychedelics and is thought to be critical for high-affinity binding to and activation of serotonin receptors, particularly the 5-HT2A subtype.
The absence of this ethylamine side chain in this compound suggests that it is unlikely to exhibit the same potent psychedelic activity as psilocin. While the indole scaffold is a key feature for interaction with serotonin receptors, the specific side chain plays a significant role in determining the affinity and efficacy at different receptor subtypes.[3] It is plausible that this compound may have some weak affinity for certain serotonin receptors, but it is unlikely to be a potent agonist in the same manner as psilocin.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities (Ki values) for compounds like psilocin is typically achieved through competitive radioligand binding assays. This technique measures the ability of a non-radioactive compound (the "competitor," e.g., psilocin) to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor.
Key Steps in a Typical Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the specific serotonin receptor subtype of interest are prepared from cultured cells or animal brain tissue.
-
Incubation: The membranes are incubated in a buffer solution containing:
-
A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors).
-
Varying concentrations of the unlabeled competitor compound (e.g., psilocin).
-
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor compound. This allows for the calculation of the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified 5-HT2A receptor Gq-coupled signaling pathway.
Conclusion
Psilocin is a potent ligand at multiple serotonin receptors, with a particularly high affinity for the 5-HT2A subtype, which is consistent with its known psychedelic effects. In contrast, there is a lack of available binding data for this compound. Based on a structural comparison, the absence of the N,N-dimethylaminoethyl side chain in this compound strongly suggests that it will not exhibit the same high-affinity binding to serotonin receptors as psilocin. Further experimental investigation using methods such as radioligand binding assays would be necessary to definitively determine the serotonergic binding profile of this compound.
References
Validating the Purity of 1H-indol-4-ol for Pharmaceutical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For novel compounds like 1H-indol-4-ol, a versatile intermediate in the synthesis of various biologically active molecules, rigorous purity validation is paramount. This guide provides an objective comparison of key analytical techniques for assessing the purity of this compound, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate methods for their applications.
Comparison of Analytical Techniques
A multi-pronged approach is often necessary for the comprehensive purity assessment of an API. High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and complementary techniques for this purpose. The table below summarizes the typical performance characteristics for the analysis of indole derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance. | Absolute quantification based on the direct proportionality between the NMR signal intensity and the number of protons. | Separation by HPLC followed by detection based on the mass-to-charge ratio of the analyte and its fragments. |
| Primary Application | Routine purity determination and quantification of known impurities. | Absolute purity determination without the need for a specific reference standard of the analyte. | Identification and quantification of known and unknown impurities, including trace-level and co-eluting species. |
| Typical Linearity Range | 0.5 - 100 µg/mL | 0.1 - 50 mg/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] | 98.0% - 102.0% | 95.0% - 105.0%[1] |
| Precision (% RSD) | < 2.0%[1] | < 1.0% | < 15%[1] |
| Limit of Detection (LOD) | ~0.1 µg/mL[1] | ~10 µM | ~0.5 ng/mL[1] |
| Limit of Quantification (LOQ) | ~0.5 µg/mL[1] | ~50 µM | ~1 ng/mL[1] |
Potential Impurities in this compound Synthesis
The impurity profile of a synthesized compound is highly dependent on the synthetic route employed. A common method for the synthesis of indole derivatives is the Fischer indole synthesis. Potential impurities that may arise from this and other synthetic methods include:
-
Starting Materials: Unreacted starting materials such as the corresponding phenylhydrazine and ketone/aldehyde.
-
Isomeric Impurities: Formation of other positional isomers of the indole ring, depending on the substitution pattern of the precursors.
-
Byproducts from Side Reactions: In the Fischer indole synthesis, side reactions such as the cleavage of the N-N bond can lead to byproducts like anilines.
-
Reagents and Catalysts: Residual reagents, catalysts (e.g., acids), and their degradation products.
-
Solvents: Residual solvents used during the synthesis and purification steps.
-
Degradation Products: this compound may be susceptible to oxidation or other degradation pathways, especially if not stored under appropriate conditions.
Experimental Protocols
Detailed methodologies for the two primary techniques for purity validation of this compound are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine determination of the purity of this compound and the quantification of related substances.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
Procedure:
-
Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.0 with phosphoric acid. The mobile phase is a 1:1 (v/v) mixture of acetonitrile and the phosphate buffer.[2]
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample, dissolve it in the mobile phase to a final concentration of 1 mg/mL, and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method allows for the determination of the absolute purity of this compound without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
NMR data processing software
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample (e.g., 10 mg) into a clean, dry vial.
-
Accurately weigh a precise amount of the internal standard (e.g., 5 mg) into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30 seconds is generally sufficient) and a 90° pulse angle.
-
Ensure a high signal-to-noise ratio (S/N > 250:1) for accurate integration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
Visualizations
The following diagrams illustrate the experimental workflow for purity validation, a hypothetical signaling pathway relevant to indole derivatives, and the logical flow of impurity profiling.
Conclusion
The validation of this compound purity is a critical step in its development for pharmaceutical applications. A combination of orthogonal analytical techniques, primarily HPLC and qNMR, provides a comprehensive assessment of purity. While HPLC is a robust method for routine quality control and the quantification of known impurities, qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard. The choice of methodology should be guided by the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and regulatory expectations. By employing the detailed protocols and comparative data presented in this guide, researchers and drug development professionals can confidently establish the purity of this compound, ensuring the quality and safety of this important pharmaceutical intermediate.
References
A Comparative Analysis of the Biological Activity of 1H-Indol-4-ol and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The position of functional groups on the indole ring can significantly influence the pharmacological profile of the molecule. This guide provides an objective comparison of the biological activities of 1H-indol-4-ol and its positional isomers, 1H-indol-5-ol, 1H-indol-6-ol, and 1H-indol-7-ol, supported by available experimental data.
Comparative Biological Activities
The biological activities of hydroxyindole isomers are diverse, with variations in their antioxidant, antimicrobial, and cytotoxic properties. The position of the hydroxyl group on the indole ring dictates the molecule's electronic properties, hydrogen-bonding capacity, and steric interactions, which in turn affect its engagement with biological targets.
Antioxidant and Anti-ferroptotic Activity
Hydroxyindoles are recognized for their antioxidant potential, which is attributed to their ability to donate a hydrogen atom from the hydroxyl group and scavenge free radicals. Recent studies have also highlighted their role in inhibiting ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.
A comparative study on the protective effects of hydroxyindole isomers against ferroptosis induced by erastin, RSL3, and FINO2 in HT-22 neuronal cells revealed that this compound (4-HI) offers protection against ferroptotic toxicity.[1] While 3-hydroxyindole (3-HI) was found to be the most potent inhibitor, 4-HI was more effective than both 6-hydroxyindole (6-HI) and 7-hydroxyindole (7-HI) in this assay.[1] The protective action of these compounds is suggested to be linked to their radical-scavenging capabilities.[1]
| Compound | Cell Line | Inducer | Protective Effect | Reference |
| This compound (4-HI) | HT-22, N27, RBE4 | Erastin, RSL3, FINO2 | Protective | [1] |
| 1H-indol-6-ol (6-HI) | HT-22 | Erastin, RSL3, FINO2 | Protective | [1] |
| 1H-indol-7-ol (7-HI) | HT-22 | Erastin, RSL3, FINO2 | Protective | [1] |
Enzyme Inhibition: Tyrosinase
The inhibitory effect of hydroxyindole isomers on human melanoma tyrosinase, a key enzyme in melanin synthesis, has been investigated. In one study, 6-hydroxyindole and 7-hydroxyindole were identified as potent inhibitors of the catecholase activity of tyrosinase, while 5-hydroxyindole was a weaker inhibitor.
| Compound | Enzyme Source | IC50 (µM) | Reference |
| 1H-indol-5-ol | Human HMV-II melanoma cells | 366 ± 41 | |
| 1H-indol-6-ol | Human HMV-II melanoma cells | 20 ± 3 | |
| 1H-indol-7-ol | Human HMV-II melanoma cells | 79 ± 13 |
Antimicrobial and Antibiofilm Activity
Indole and its derivatives are known to possess antimicrobial properties. Studies have shown that certain hydroxyindole isomers can inhibit the growth of pathogenic bacteria and disrupt biofilm formation. For instance, 7-hydroxyindole has demonstrated potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii (XDRAB).[2][3] At sub-inhibitory concentrations, it was capable of both inhibiting biofilm formation and eradicating mature biofilms.[2][3] 5-Hydroxyindole has also been shown to decrease biofilm formation in Escherichia coli.[4]
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| 1H-indol-5-ol | E. coli O157:H7, K-12 | Biofilm inhibition | - | [4] |
| 1H-indol-7-ol | Acinetobacter baumannii (XDRAB) | Antimicrobial, Antibiofilm | 512 | [2] |
Cytotoxicity
The cytotoxic effects of hydroxyindole isomers against various cancer cell lines have been explored, though comprehensive comparative data is limited. Derivatives of 5-hydroxyindole have shown cytotoxic effects against breast cancer cells (MCF-7) while exhibiting low toxicity towards normal human dermal fibroblasts.[5]
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Hydroxyindole derivative (5d) | MCF-7 (Breast Cancer) | 4.7 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds (hydroxyindole isomers) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Procedure :
-
In a 96-well plate, add various concentrations of the sample or standard solution.
-
Add the DPPH solution to each well. A control well should contain only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation :
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(
ngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted"> ] x 100Acontrol
-
2. FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[6]
-
Assay Procedure :
-
Add a small volume of the sample or standard solution (e.g., FeSO₄·7H₂O) to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement and Calculation :
-
Measure the absorbance at 593 nm.[6]
-
The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and expressed as Fe(II) equivalents.
-
Antimicrobial Susceptibility Testing
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7]
-
Preparation of Inoculum : Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).[7]
-
Assay Procedure :
-
Perform serial two-fold dilutions of the test compounds in a 96-well microplate containing broth.
-
Inoculate each well with the prepared microbial suspension.[7]
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
-
Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.[8]
-
Cell Seeding : Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation :
-
Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement :
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation : Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathways and Molecular Mechanisms
The biological activities of indole derivatives are often mediated through their interaction with various signaling pathways. While specific pathways for this compound are not extensively documented, related indole compounds are known to modulate key cellular processes.
For instance, indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) can deregulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[6] These compounds can also modulate the downstream transcription factor NF-κB, which plays a role in inflammation, invasion, and angiogenesis.[6]
The antioxidant activity of hydroxyindoles, particularly their ability to inhibit lipid peroxidation, suggests an interaction with pathways related to oxidative stress. Their anti-ferroptotic effects point towards a mechanism involving the direct scavenging of lipid peroxyl radicals, thereby preventing the propagation of lipid peroxidation.
Caption: Potential signaling pathways modulated by hydroxyindole isomers.
Caption: General experimental workflow for comparing biological activities.
References
- 1. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by 7-Hydroxyindole and Stimulated by Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmp.ir [jmp.ir]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthetic Routes to 1H-indol-4-ol: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1H-indol-4-ol is a crucial building block for a variety of biologically active molecules, including pharmaceuticals and natural products. This guide provides a head-to-head comparison of prominent synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.
This comparative analysis examines several contemporary and classical methods for the synthesis of this compound, including a modified Bischler-Möhlau reaction, microwave-assisted synthesis, a gold-catalyzed "back-to-front" approach, a palladium-catalyzed cyclization, an electrochemical method, and a route commencing from 1,3-cyclohexanedione. Each method is evaluated based on reaction yield, conditions, and starting materials to provide a clear and objective overview for selecting the most suitable route for a given research and development context.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and operational parameters.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) |
| Modified Bischler-Möhlau Reaction | m-Aminophenol, Benzoin | Hydrochloric acid | 135°C, 30 min | Good (isomer mixture) |
| Microwave-Assisted Synthesis | 1,5,6,7-Tetrahydro-4H-indol-4-one | p-Toluenesulfonyl chloride, CuBr₂, LiBr, Li₂CO₃, NaOH | Microwave irradiation, 80-130°C, short reaction times | ~92% (deprotection step) |
| Gold-Catalyzed "Back-to-Front" Synthesis | Pyrrole, Glyoxal, Alkyne | IPrAuNTf₂, TBAF | Multi-step, rt (cyclization), rt (deprotection) | 84% (cyclization), High (deprotection) |
| Palladium-Catalyzed Cyclization | o-Iodoanilines, (Trimethylsilyl)acetylene | Palladium catalyst, Potassium tert-butoxide | Not specified | Good |
| Electrochemical Oxidative Coupling | 1,3-Cyclohexadione, Ethyl vinyl ether | Platinum electrodes | Room temperature, 14 mA/cm², 80 min | 65% (of coupled product) |
| From 1,3-Cyclohexanedione | 1,3-Cyclohexanedione, 2-Aminoethanol | p-Toluenesulfonic acid, Pd/C or Raney Nickel | Reflux, 2-20 hours | 42-56% |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Modified Bischler-Möhlau Reaction
This method provides a rapid, one-pot synthesis of a mixture of 4-hydroxy and 6-hydroxyindoles.
Procedure: A mixture of 3-aminophenol (3 equivalents) and benzoin (1 equivalent) is fused at 135°C under hydrochloric acid catalysis for 30 minutes. The resulting mixture of isomeric 4- and 6-hydroxyindoles is then separated by column chromatography.
Microwave-Assisted Dehydrogenative Aromatization
This efficient, multi-step synthesis utilizes microwave irradiation to significantly reduce reaction times.[1]
Step 1: Tosylation of 1,5,6,7-Tetrahydro-4H-indol-4-one 1,5,6,7-Tetrahydro-4H-indol-4-one is reacted with p-toluenesulfonyl chloride in a biphasic medium of dichloromethane and water with a phase transfer catalyst (TBABr) at room temperature to yield the N-tosylated product quantitatively.
Step 2: Bromination The N-tosylated intermediate is brominated using copper(II) bromide in ethyl acetate under microwave irradiation (50 W, 80°C).
Step 3: Dehydrogenative Aromatization The brominated compound is then subjected to dehydrohalogenation using lithium bromide and lithium carbonate in DMF under microwave irradiation at 130°C to yield 1-tosyl-1H-indol-4-ol with a yield of 89%.[1]
Step 4: Deprotection The final deprotection of the tosyl group is achieved by heating with aqueous sodium hydroxide at 90°C for 2 minutes under microwave irradiation (70W), affording this compound in approximately 92% yield.[1]
Gold-Catalyzed "Back-to-Front" Synthesis
This elegant approach builds the benzene ring onto a pre-functionalized pyrrole core.
Step 1: Synthesis of Pyrrol-yn-glycol Derivatives Simple pyrroles undergo a three-step sequence of hydroxyalkylation, alkynylation, and O-silylation to produce the pyrrol-yn-glycol starting materials.
Step 2: Gold-Catalyzed Cyclization The pyrrol-yn-glycol derivative (1 equivalent) is treated with IPrAuNTf₂ (3 mol%) in dichloromethane at room temperature to trigger a C2-pyrrole attack onto the activated alkyne and subsequent 1,2-migration, yielding the 4-silyloxyindole in up to 84% yield.
Step 3: Desilylation The silyl protecting group is removed using tetrabutylammonium fluoride (TBAF) at room temperature to furnish the desired 4-hydroxyindole in high yield.
Synthesis from 1,3-Cyclohexanedione and 2-Aminoethanol
This route offers a straightforward approach from readily available starting materials.[2]
Step 1: Enamine Formation 1,3-Cyclohexanedione (1 equivalent) and 2-aminoethanol (1.2 equivalents) are refluxed in toluene with a catalytic amount of p-toluenesulfonic acid for 2 hours, with azeotropic removal of water. The resulting enamine is obtained in quantitative yield.[2]
Step 2: Cyclization and Aromatization The enamine is refluxed in trimethylbenzene with a catalyst (5% Pd/C or Raney nickel) for 15-20 hours under a nitrogen atmosphere. After workup and purification, this compound is obtained in 42-56% yield.[2]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the comparison and a representative reaction pathway.
Caption: Workflow for Comparing Synthetic Routes to this compound.
Caption: Microwave-Assisted Synthesis of this compound.
Conclusion
The choice of synthetic route to this compound will ultimately depend on the specific requirements of the research, including available starting materials, desired scale, and equipment. The microwave-assisted synthesis offers a rapid and high-yielding option, while the gold-catalyzed "back-to-front" approach provides an elegant and highly controlled synthesis. The modified Bischler-Möhlau reaction is a quick, one-pot method, though it produces an isomeric mixture. The route from 1,3-cyclohexanedione is a practical option from simple precursors. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important indole derivative.
References
Comparative Efficacy of 1H-Indol-4-ol Against Established Drugs: An In Vitro and In Vivo Analysis
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 1H-indol-4-ol, also known as 4-hydroxyindole, against established drugs and research compounds in three key therapeutic areas: inhibition of amyloid fibrillization, prevention of ferroptotic cell death, and combating Cryptosporidium parvum infection. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Executive Summary
This compound has demonstrated notable in vitro activity across diverse biological targets. It effectively inhibits the formation of amyloid-β fibrils, showcases potent antiferroptotic properties, and displays inhibitory action against the protozoan parasite Cryptosporidium parvum. This guide synthesizes the available experimental data, presenting a direct comparison with standard-of-care treatments and widely used research inhibitors.
Inhibition of Amyloid Fibrillization
Amyloid fibril formation is a pathological hallmark of several neurodegenerative diseases. The efficacy of this compound in preventing this process has been evaluated alongside other indole derivatives.
In Vitro Efficacy Data
| Compound | Target | Assay | Key Metric | Result |
| This compound (4-hydroxyindole) | Amyloid-β (Aβ) | Amyloid Fibrillization Inhibition | Complete Inhibition | Completely abrogated the formation of aggregated Aβ structures. |
| Indole-3-carbinol (I3C) | Amyloid-β (Aβ) | Amyloid Fibrillization Inhibition | Potent Inhibitor | Identified as a potent inhibitor of amyloid formation. |
| 3-Hydroxyindole (3HI) | Amyloid-β (Aβ) | Amyloid Fibrillization Inhibition | Potent Inhibitor | Identified as a potent inhibitor of amyloid formation. |
Experimental Protocols
Amyloid-β Fibrillization Inhibition Assay: The inhibitory activity of indole derivatives on amyloid-β fibril formation was assessed using a combination of fluorescence spectroscopy, atomic force microscopy, and electron microscopy. While specific concentrations for complete inhibition by this compound were not detailed in the provided search results, the qualitative outcome of complete abrogation was noted.
Antiferroptotic Activity
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation, implicated in various diseases. This compound has been identified as an inhibitor of this pathway.
In Vitro Efficacy Data
| Compound | Cell Line | Ferroptosis Inducer | EC50 (µM) |
| This compound | HT-22 | Erastin | Not Specified |
| This compound | HT-22 | RSL3 | 8.8 |
| This compound | N27 | RSL3 | 4.8 |
| Ferrostatin-1 (Established Inhibitor) | Various | Erastin | ~0.06 |
| Liproxstatin-1 (Established Inhibitor) | Various | RSL3 | ~0.022 |
Experimental Protocols
Cell Viability Assay (Calcein AM): Cells were seeded in 96-well plates and co-treated with this compound and a ferroptosis inducer (e.g., RSL3, erastin) for 24 hours. Cell viability was measured fluorometrically using the calcein AM assay, which quantifies viable cells.
Lipid Peroxidation Assay (C11-BODIPY): Intracellular lipid peroxidation was measured using the fluorescent probe C11-BODIPY 581/591. Cells were treated with the test compounds and a ferroptosis inducer in the presence of the probe. The ratio of green (oxidized) to red (unoxidized) fluorescence was measured to quantify lipid peroxidation.
Anti-Cryptosporidium parvum Activity
Cryptosporidium parvum is a protozoan parasite that causes gastrointestinal illness. Current treatment options are limited, highlighting the need for new therapeutic agents.
In Vitro Efficacy Data
| Compound | Target | Cell Line | EC50 (µM) |
| This compound | C. parvum | Human cells | 1255 |
| Indole (related compound) | C. parvum | Human cells | 410.9 |
| Nitazoxanide (FDA-approved drug) | C. parvum | HCT-8 | Not Specified in provided results |
| Halofuginone lactate | C. parvum | HCT-8 | Not Specified in provided results |
| KDU731 | C. parvum | HCT-8 | 0.102 |
Experimental Protocols
In Vitro C. parvum Growth Inhibition Assay: Human cell lines (e.g., HCT-8) were infected with C. parvum. The ability of this compound and other compounds to inhibit parasite growth was assessed. The provided data indicates that while this compound is inhibitory, its potency is lower than its parent compound, indole, and significantly lower than the experimental drug KDU731.
Conclusions
The compiled data indicates that this compound is a versatile compound with promising in vitro activity in distinct and therapeutically relevant areas. Its ability to completely abrogate amyloid-β fibrillization warrants further investigation for neurodegenerative diseases. As an antiferroptotic agent, it demonstrates mid-micromolar efficacy. While its activity against Cryptosporidium parvum is modest compared to other compounds, it contributes to the body of evidence on the anti-parasitic potential of indole derivatives. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.
A Comparative Guide to the Cross-Validation of Analytical Methods for 1H-Indol-4-Ol
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of compounds like 1H-indol-4-ol is critical. This guide provides a comparative overview of common analytical methods applicable to this compound, focusing on their performance characteristics and the importance of cross-validation. The information is presented to aid in the selection of appropriate analytical techniques and to provide a framework for method validation.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of indole derivatives such as this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different analytical challenges.
| Parameter | HPLC with UV Detection | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass fragmentation. | High-resolution separation with highly sensitive and specific mass detection. |
| Selectivity | Moderate; can be affected by co-eluting impurities with similar UV spectra. | High; mass spectral libraries can help in identification. | Very High; based on precursor and product ion masses. |
| Sensitivity | Moderate (ng-µg range). | High (pg-ng range). | Very High (fg-pg range). |
| Sample Throughput | High. | Moderate to High. | High. |
| Matrix Effects | Can be significant. | Less common but can occur. | Can be significant (ion suppression/enhancement). |
| Derivatization | Not usually required. | May be required to increase volatility and thermal stability. | Not usually required. |
| Instrumentation Cost | Low to Moderate. | Moderate. | High. |
| Typical Application | Routine quality control, purity assessment. | Metabolomics, impurity profiling of volatile compounds. | Bioanalysis, trace-level quantification in complex matrices. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for each of the discussed analytical techniques, which can be adapted for this compound.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for determining the purity and quantifying this compound in various samples.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for indole derivatives.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is often effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.[1]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound may require derivatization to improve its volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column such as a 5% phenyl-methylpolysiloxane column is often used.[1]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure separation of all components.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra.[1]
-
Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.[1] Derivatization with an agent like BSTFA may be necessary.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying trace levels of compounds in complex biological matrices due to its high sensitivity and selectivity.[2]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column with a smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for high-resolution separation.[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.[2]
-
Ionization: Electrospray Ionization (ESI) is frequently used.
-
Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity.[2]
-
Sample Preparation: For biological samples, protein precipitation using a solvent like acetonitrile is a common first step, followed by centrifugation and collection of the supernatant.[2]
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical methods are suitable for their intended purpose and provide equivalent results. This is crucial when transferring a method between laboratories or when a new method is intended to replace an existing one. The key validation parameters that should be assessed include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[3][4][5]
References
Comparative Cytotoxicity of Indole Derivatives on Cancer Cell Lines: A Guide for Researchers
A comprehensive analysis of the cytotoxic effects of various indole-based compounds, with a focus on the limited available data for 1H-indol-4-ol and its analogs, to guide future research and drug development in oncology.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities, including potent anticancer properties. This guide provides a comparative overview of the cytotoxic effects of this compound and a range of its derivatives against various cancer cell lines, based on available preclinical data. While direct and extensive comparative studies on this compound derivatives are limited, this document synthesizes findings from research on the broader class of indole compounds to provide a valuable resource for researchers, scientists, and drug development professionals.
Introduction to this compound and its Therapeutic Potential
This compound, also known as 4-hydroxyindole, is a heterocyclic compound naturally found in some plants and is a component of the psychedelic tryptamine psilocin.[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[2] While research has explored its role in inhibiting amyloid fibrillization and protecting against ferroptosis, a form of regulated cell death, its direct cytotoxic activity against cancer cells is not as extensively documented.[1][3] This guide aims to bridge this gap by presenting the available data and drawing comparisons with other structurally related indole derivatives that have demonstrated anticancer activity.
Comparative Cytotoxicity Data
The cytotoxic potential of various indole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency. The following tables summarize the IC50 values for a selection of indole derivatives from various studies.
Table 1: Cytotoxicity (IC50, µM) of Indole-Aryl-Amide Derivatives
| Compound | HT29 (Colon) | HeLa (Cervical) | IGROV-1 (Ovarian) | MCF7 (Breast) | PC-3 (Prostate) | Jurkat J6 (Leukemia) |
| Compound 4 | 0.96 | 1.87 | >200 | 0.84 | >200 | >200 |
| Compound 5 | 2.61 | >200 | >200 | >200 | 0.39 | 0.37 |
| Compound 7 | >200 | >200 | >200 | 0.49 | >200 | >200 |
Data sourced from a study on indole-aryl-amide derivatives.[4]
Table 2: Cytotoxicity (IC50, µM) of Indolyl-1,2,4-Triazole Derivatives
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) |
| Compound Vf | 2.91 | 1.914 |
| Compound Vg | 0.891 | 3.479 |
| Staurosporine (Control) | 3.144 | 4.385 |
Data from a study on indolyl 1,2,4-triazole scaffolds.[5]
Table 3: Cytotoxicity (GI50, µM) of Bis(indolyl)pyrazine and Thiazole Derivatives
| Compound | Leukemia | Colon Cancer | Breast Cancer |
| 2,4-Bis(3'-indolyl)pyrimidine 8 | - | - | - |
| 3,5-Bis(3'-indolyl)-2(1H)pyrazinone | Broad | Broad | Broad |
| 2,4-Bis(3'-indolyl)thiazole | Selective | - | - |
GI50 values represent the concentration for 50% growth inhibition. "Broad" indicates activity against a wide range of cell lines in the respective panel, while "Selective" indicates activity against specific cell lines within the panel.[6][7]
Experimental Protocols
The evaluation of the cytotoxic activity of indole derivatives relies on standardized in vitro assays. The following are detailed methodologies for key experiments commonly cited in the literature.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HeLa, HT29)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay using Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with the test compounds.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.
Signaling Pathways and Mechanisms of Action
Indole derivatives exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and death.
Induction of Apoptosis
A common mechanism of action for many cytotoxic indole derivatives is the induction of apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Intrinsic apoptosis pathway induced by indole derivatives.
Cell Cycle Arrest
Several indole derivatives have been shown to arrest the cell cycle at different phases (e.g., G1, S, or G2/M), thereby inhibiting cancer cell proliferation. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory proteins.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for screening and evaluating the cytotoxic potential of novel indole derivatives.
Caption: General workflow for cytotoxic evaluation of indole derivatives.
Conclusion and Future Directions
While the therapeutic potential of the indole scaffold in oncology is well-established, the specific cytotoxic profile of this compound and its derivatives remains an area ripe for investigation. The limited available data, coupled with the promising anticancer activities of other hydroxylated and substituted indole compounds, underscores the need for systematic studies to synthesize and evaluate a library of this compound analogs. Future research should focus on establishing clear structure-activity relationships, elucidating the precise mechanisms of action, and assessing the in vivo efficacy and safety of the most promising candidates. This will be crucial for the development of novel and effective indole-based anticancer agents.
References
- 1. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses and cytotoxicity evaluation of bis(indolyl)thiazole, bis(indolyl)pyrazinone and bis(indolyl)pyrazine: analogues of cytotoxic marine bis(indole) alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 1H-indol-4-ol in Liver Microsomes: A Comparative Guide
This guide provides a comparative assessment of the metabolic stability of 1H-indol-4-ol in liver microsomes. Given the limited direct experimental data on this compound, this document leverages established knowledge of indole metabolism to predict its stability and compare it with related, well-characterized indole derivatives. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
The indole nucleus is a common scaffold in numerous pharmaceuticals and bioactive molecules.[1] Understanding the metabolic stability of new indole derivatives is crucial for predicting their pharmacokinetic profiles and potential for drug-induced toxicity.[1] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a key role in the biotransformation of xenobiotics.[2][3] This guide focuses on in vitro assessment using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[4][5]
Experimental Protocols
A standard in vitro metabolic stability assay using liver microsomes is essential to determine key pharmacokinetic parameters like intrinsic clearance (Clint) and half-life (t1/2).[6]
1. Materials and Reagents:
-
Pooled human liver microsomes (mixed gender)
-
This compound, Indole, and other reference compounds (e.g., Midazolam, Dextromethorphan as positive controls)[7]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[8]
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Incubation Procedure: [7][8][9]
-
Prepare a stock solution of this compound and reference compounds in a suitable solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1%.[7]
-
In a 96-well plate, add the test compound to the potassium phosphate buffer.
-
Add liver microsomes to the mixture (a typical concentration is 0.5 mg/mL).[9]
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).
Comparative Metabolic Stability
The metabolic stability of an indole derivative is influenced by the substituents on the indole ring. Hydroxylation is a common metabolic pathway for indoles, catalyzed primarily by CYP enzymes.[10][11][12]
Table 1: Comparison of Metabolic Parameters for Indole Derivatives
| Compound | Predicted Major Metabolizing Enzymes | Expected Metabolic Stability | Predicted Major Metabolites |
| This compound | CYP2E1, CYP2A6, CYP2C19 | Moderate to Low | 4,5-dihydroxyindole, 4,6-dihydroxyindole, 4,7-dihydroxyindole |
| Indole | CYP2E1, CYP2A6, CYP2C19[12][13][14] | Moderate | Indoxyl (3-hydroxyindole), Oxindole, Isatin, 6-hydroxyindole[10][12] |
| 3-Methylindole | CYP2E1 | Low | 3-Methyloxindole, 5-hydroxy-3-methylindole, 6-hydroxy-3-methylindole[15] |
| Indoline | CYP3A4[16] | High | Indole, N-hydroxyindoline[16] |
Note: The predictions for this compound are based on the known metabolism of indole. The hydroxyl group at the 4-position may influence the rate and sites of further oxidation.
Metabolic Pathways and Bioactivation
The metabolism of indoles can sometimes lead to the formation of reactive metabolites that can cause toxicity.[1]
The primary phase I metabolism of indole involves hydroxylation, primarily at the 3-position to form indoxyl.[10][11] Indoxyl can be further oxidized.[12] Other sites of hydroxylation on the benzene ring also occur. For this compound, it is anticipated that hydroxylation will occur on the benzene ring, leading to dihydroxyindole metabolites.
Phase II metabolism typically involves the conjugation of the hydroxylated metabolites with glucuronic acid or sulfate to facilitate their excretion.[3]
Below is a diagram illustrating the general workflow for assessing metabolic stability and a diagram of the predicted metabolic pathway for this compound.
Caption: Experimental workflow for the liver microsomal stability assay.
Caption: Predicted metabolic pathway of this compound.
References
- 1. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Metabolic stability assay in rat or dog microsomes protocol v1 [protocols.io]
- 6. enamine.net [enamine.net]
- 7. mercell.com [mercell.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 10. Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ClinPGx [clinpgx.org]
- 14. The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism [mdpi.com]
- 15. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1H-indol-4-ol: A Guide for Laboratory Professionals
For immediate use by researchers, scientists, and drug development professionals, this document provides essential safety and logistical information for the proper disposal of 1H-indol-4-ol. Adherence to these guidelines is critical for ensuring personnel safety, regulatory compliance, and environmental protection. Based on its known hazards, this compound must be managed as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks. The compound is classified with multiple hazards, including being harmful if swallowed, causing skin irritation, potentially causing an allergic skin reaction, causing serious eye damage, and being toxic to aquatic life with long-lasting effects[1].
Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Standard laboratory attire (lab coat, closed-toe shoes) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Chemical safety goggles or a face shield |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Use only in a well-ventilated area or under a chemical fume hood |
| Hazardous to the Aquatic Environment, Long-Term (Chronic 2) | H411: Toxic to aquatic life with long lasting effects | Prevent release to the environment |
Data sourced from the this compound Safety Data Sheet[1].
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams [2][3].
| Step | Procedure | Key Requirements and Best Practices |
| 1. Waste Segregation | At the point of generation, separate this compound waste from other waste streams. | Solid Waste: Collect unused solid this compound and contaminated disposables (e.g., weighing paper, gloves, pipette tips) in a designated solid waste container[2].Liquid Waste: Collect solutions containing this compound in a designated liquid waste container[2].Compatibility: Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate[2]. |
| 2. Waste Containment | Use appropriate containers for hazardous chemical waste. | Container Type: Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid[2]. Plastic containers are often preferred to minimize the risk of breakage.Fill Level: For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion and prevent spills[2].Closure: Keep waste containers tightly closed except when actively adding waste. |
| 3. Waste Labeling | Clearly label all waste containers. | Mandatory Information: The label must include the words "Hazardous Waste ", the full chemical name "This compound " (avoiding abbreviations), the approximate concentration and volume/mass, and the date the waste was first added to the container[2].Hazard Identification: The primary hazard(s) (e.g., "Toxic," "Irritant," "Environmental Hazard") must be indicated on the label[2]. |
| 4. On-Site Storage | Store waste containers in a designated and controlled area within the laboratory. | Location: Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[2].Conditions: The storage area should be cool, dry, and well-ventilated. Ensure secondary containment is in place to capture any potential leaks or spills. |
| 5. Waste Transfer and Disposal | Arrange for the collection of the hazardous waste by authorized personnel. | Contact EHS: Do not attempt to transport hazardous waste off-site. Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup[2].Documentation: Complete any required waste manifest forms provided by your EHS office, ensuring all information is accurate. |
Experimental Protocols: Chemical Neutralization
In the absence of specific, validated degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste within the laboratory. Such procedures can be dangerous, may produce byproducts of unknown toxicity, and could violate hazardous waste regulations[2]. The most prudent and compliant approach is to transfer the unaltered chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office[2].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 1H-indol-4-ol
Essential Safety and Handling Guide for 1H-indol-4-ol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. A summary of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications is provided below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | 1, 2A | H318/H319: Causes serious eye damage/irritation[1][3] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][4] |
| Hazardous to the Aquatic Environment (Long-term) | 2 | H411: Toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Double-gloving with nitrile gloves is recommended.[5] Change gloves immediately if contaminated and dispose of them as hazardous waste. |
| Eyes/Face | Safety goggles and face shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles for added protection from splashes.[6][7] |
| Body | Chemical-resistant laboratory coat or coveralls | A long-sleeved, chemical-resistant lab coat or coveralls should be worn.[6] Ensure it is fully buttoned. |
| Respiratory | NIOSH-approved respirator | Use a NIOSH-approved respirator if working outside of a certified chemical fume hood or if there is a risk of aerosol generation.[2][6] |
| Feet | Closed-toe shoes and shoe covers | Leather or porous shoes are not permitted. Chemical-resistant shoe covers should be worn over closed-toe shoes.[6] |
Operational and Disposal Plans
Handling Protocol
All handling of this compound, especially of the solid powder, must be conducted within a certified chemical fume hood to prevent inhalation.
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing : Use a balance inside the fume hood or a powder containment hood for weighing the solid material.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, wipe down the work area with a suitable decontaminant. All contaminated disposable materials should be placed in a designated hazardous waste container.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
